L-Propargylglycine
Description
Historical Context and Discovery of L-Propargylglycine
The exploration of unnatural amino acids (UAAs) began shortly after the discovery of the tRNA adaptor, with early research demonstrating that the translational machinery could utilize modified tRNAs. acs.org While the exact historical context of the first synthesis or isolation of this compound is not explicitly detailed in the search results, research into amino acids containing terminal alkynes, such as β-ethynylserine and propargylglycine (B1618536), has revealed biosynthetic pathways in microorganisms like Streptomyces cattleya. berkeley.edu Researchers at UC Berkeley discovered a biosynthetic pathway in S. cattleya that converts L-lysine to this compound through a series of enzymatic reactions involving halogenation, oxidative C–C bond cleavage, and triple-bond formation via an allene (B1206475) intermediate. berkeley.edu This discovery highlights a natural route for the production of this unusual amino acid. This compound was also reported in Streptomyces with data available. nih.govwikidata.org Chiralix, a company focused on the synthesis of optically active compounds, was among the first to market this compound as a catalogue compound in 2009, highlighting its increasing availability for research purposes. symeres.com
Chemical Nomenclature and Stereoisomers (L- vs. D,this compound)
This compound has the chemical formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol . nih.govsigmaaldrich.com Its IUPAC name is (2S)-2-aminopent-4-ynoic acid. nih.gov As an alpha-amino acid, it possesses a chiral center at the alpha-carbon, leading to the existence of stereoisomers. The "L" designation in this compound refers to its specific stereochemistry (S configuration at the alpha-carbon). nih.gov
Propargylglycine exists as two optical isomers, D-propargylglycine and this compound. chembk.com D,this compound is a racemic mixture containing both the D and L isomers. chembk.com The stereochemistry is crucial as biological systems often exhibit high specificity for particular stereoisomers. This compound is a stereoisomer of D-propargylglycine and Dthis compound. wikidata.org
Synonyms for this compound include this compound, (2s)-2-aminopent-4-ynoic acid, 4-Pentynoic acid, 2-amino-, (2S)-, and L-2-Propynylglycine. nih.gov Its CAS number is 23235-01-0. sigmaaldrich.comchemimpex.com
Significance as a Non-Proteinogenic Alpha-Amino Acid
This compound is classified as a non-proteinogenic L-alpha-amino acid. nih.gov This means it is not one of the 20 standard amino acids typically incorporated into proteins during ribosomal protein synthesis, nor is it one of the 22 proteinogenic amino acids that are naturally encoded in the genome of organisms for protein assembly. nih.govwikipedia.org However, non-proteinogenic amino acids like L-PAG can occur naturally in organisms or be synthesized in the laboratory. wikipedia.orgebi.ac.uk They can serve various important roles, including being intermediates in biosynthesis, components in post-translational modification of proteins, having physiological roles (e.g., in bacterial cell walls, as neurotransmitters, or toxins), or acting as pharmacological compounds. wikipedia.org this compound is described as L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl (B1212043) group. nih.gov
Overview of Primary Research Applications
This compound is widely utilized in research due to its unique properties, particularly its function as an enzyme inhibitor and its role in studying metabolic pathways and biological signaling. chemimpex.com Its terminal alkyne group makes it valuable for chemical biology applications, including metabolic labeling strategies. sigmaaldrich.comsigmaaldrich.com
A primary application of this compound is its use as an enzyme inhibitor, particularly as a mechanism-based or "suicide" inhibitor. chemicalbook.comacs.org It is known to cause irreversible inactivation of several enzymes, notably those that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. chemicalbook.comresearchgate.net
Key enzymes inhibited by this compound include:
Cystathionine (B15957) γ-lyase (CSE): L-PAG is a potent and irreversible inhibitor of CSE, an enzyme crucial in the metabolism of sulfur-containing amino acids and the synthesis of hydrogen sulfide (B99878) (H₂S). chemimpex.comchemicalbook.comsigmaaldrich.comnih.gov It acts as a Michael addition type suicide inhibitor of CSE. chemicalbook.com Inhibition of CSE by L-PAG is widely used to study the role of endogenous H₂S in biological processes. chemicalbook.comsigmaaldrich.comnih.gov
Cystathionine β-synthase (CBS): L-PAG can also inhibit CBS, another enzyme involved in sulfur amino acid metabolism and H₂S production. chemicalbook.com
Alanine (B10760859) transaminase (ALT): this compound has been shown to inactivate pig heart L-alanine transaminase with pseudo-first-order kinetics. chemicalbook.com
Methionine γ-lyase: This enzyme can also be inhibited by L-PAG. chemicalbook.com
L-amino acid oxidase: this compound irreversibly inhibits L-amino acid oxidase from the venom of certain rattlesnake species. chemicalbook.com
UDP-N-acetylmuramate: L-alanine ligase (also known as L-alanine-adding enzyme or UDP-N-acetylmuramoyl-L-alanine synthetase): This enzyme is another target of L-PAG inhibition. chemicalbook.com
The mechanism of inactivation often involves L-PAG acting as a suicide inhibitor, where the enzyme's catalytic mechanism converts the inhibitor into a reactive species that then forms a covalent bond with the enzyme, leading to irreversible inactivation. chemicalbook.com
This compound is a valuable tool for investigating metabolic pathways, particularly those involving sulfur-containing amino acids like cysteine and methionine. By inhibiting key enzymes in the transsulfuration pathway, such as CSE and CBS, researchers can perturb these pathways and study the downstream effects. sigmaaldrich.comresearchgate.net
The transsulfuration pathway is essential for the biosynthesis of cysteine and plays a role in regulating homocysteine concentration. sigmaaldrich.com L-PAG's ability to inhibit CSE, a key enzyme in this pathway, allows for the investigation of how alterations in sulfur metabolism impact cellular homeostasis and contribute to various diseases. chemimpex.comscbt.com Studies using D,this compound have been used to induce experimental cystathioninuria in rats, leading to the formation of specific cystathionine metabolites in the brain, demonstrating its utility in studying metabolic disorders. chemicalbook.com
Furthermore, this compound has been used in metabolic labeling strategies. For example, D,this compound has been utilized for metabolic labeling of peptidoglycan, enabling in vivo imaging of gut microbiota. sigmaaldrich.com This highlights its application in tracking and studying metabolic processes within complex biological systems.
This compound plays a significant role in the study of biological signaling, primarily through its action as an inhibitor of H₂S-producing enzymes, particularly CSE. wikidata.orgsigmaaldrich.comscbt.comguidetopharmacology.org Hydrogen sulfide is recognized as a gasotransmitter with diverse physiological functions, including roles in the cardiovascular system, neurotransmission, inflammation, and cytoprotection. sigmaaldrich.comnih.govresearchgate.netmdpi.com
By inhibiting CSE, L-PAG reduces the endogenous production of H₂S, allowing researchers to investigate the specific roles of H₂S in various biological processes. chemicalbook.comsigmaaldrich.comnih.gov Studies have used L-PAG to explore the involvement of H₂S in areas such as:
Cardiovascular function: Modulating H₂S production with L-PAG has garnered attention for potential therapeutic applications in conditions like hypertension. chemimpex.com
Neuroscience: Researchers use L-PAG to investigate the role of H₂S in neuroprotection and neurodegenerative diseases. chemimpex.com
Gastrointestinal motility: Inhibition of H₂S biosynthesis by L-PAG has been shown to increase motility in studies of rat colonic motility. sigmaaldrich.comnih.gov
Plant stress responses: In plants, D,this compound has been used to study the involvement of H₂S in abscisic acid-triggered stomatal closure under drought conditions. csic.es
Respiratory regulation: Studies have used D,this compound to investigate the role of CSE-synthesized H₂S in ventilatory responses, particularly in the context of morphine-induced respiratory depression. physiology.org
The use of L-PAG as a tool to manipulate H₂S levels has been instrumental in elucidating the signaling roles of this molecule in both physiological and pathophysiological contexts. chemicalbook.comsigmaaldrich.comnih.govresearchgate.net
Therapeutic and Diagnostic Potential
This compound (L-PAG) is a non-proteinogenic amino acid that has garnered attention in chemical biology and biomedical sciences primarily due to its activity as an enzyme inhibitor, particularly of cystathionine γ-lyase (CSE). The inhibition of CSE impacts the transsulfuration pathway and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule implicated in numerous physiological and pathological processes. This inhibitory action forms the basis for much of its explored therapeutic and diagnostic potential.
Research indicates that L-PAG and related propargylglycine compounds are being investigated for their potential therapeutic applications across a range of conditions. Its ability to modulate hydrogen sulfide production has led to its exploration in conditions such as hypertension and neurodegenerative diseases. chemimpex.com Furthermore, L-PAG is being explored for its potential to enhance the efficacy of certain drugs and is considered a valuable addition to drug formulation and development efforts. chemimpex.com Its role in developing novel therapeutics, particularly inhibitors targeting specific enzymes or receptors involved in various diseases, is also under investigation. chemimpex.com In neuroscience research, L-PAG is utilized in studies related to neuropeptides, contributing to the understanding of neurological pathways and potential treatments for neurodegenerative diseases. chemimpex.com
Beyond its direct impact on H₂S, propargylglycine-based compounds have been designed with the aim of inhibiting the growth of Gram-negative bacteria. nih.gov These compounds target LpxC, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. nih.gov Studies have shown antimicrobial activity for certain non-nucleoside compounds containing specific tail structures. nih.gov For instance, a compound with a biphenyl (B1667301) tail achieved an MIC of 16 µg/mL against Escherichia coli, although this inhibition was dependent on the absence of TolC-mediated efflux. nih.gov
In the context of cancer research, inhibiting endogenous H₂S production using propargylglycine has shown potential. Studies investigating bladder cancer suggest that propargylglycine administration significantly attenuated cancer cell viability in vitro and reduced tumor growth and invasion in vivo. researchgate.net It was also observed to induce apoptosis. researchgate.net These findings suggest that inhibiting endogenous H₂S production could be protective against bladder cancer by enhancing the effects of chemotherapeutic agents like gemcitabine, potentially representing a novel pharmacological approach for improved bladder cancer treatment. researchgate.net
L-PAG has also demonstrated potential in addressing allergic responses. In a mouse model of neonatal Cows' milk allergy (CMA), administration of propargylglycine was found to significantly alleviate CMA symptoms. nih.gov This effect was linked to the suppression of FOXP3 expression through the restoration of TET2 expression. nih.gov This research highlights a potential novel function of propargylglycine in CMA and suggests it could be a new therapeutic target for clinical interventions. nih.gov
In addition to therapeutic applications, L-PAG is also relevant in diagnostic approaches. It is utilized as a standard in various analytical methods, which aids in the accurate measurement of related compounds in biological samples. chemimpex.com Furthermore, L-PAG is being explored in the development of functionalized materials and nanostructures with potential applications in diagnostics. chemimpex.com Metabolic labeling strategies utilizing Dthis compound have also enabled in vivo imaging of gut microbiota, providing insights for microbiome studies. sigmaaldrich.com
The diverse research areas exploring this compound highlight its multifaceted potential in biomedical sciences, stemming primarily from its enzymatic inhibitory activity and its utility in chemical synthesis and labeling.
| Area of Potential Application | Description of Research Focus |
| Therapeutic | |
| Hypertension | Exploration related to modulation of hydrogen sulfide production. chemimpex.com |
| Neurodegenerative Diseases | Investigation of the role of hydrogen sulfide and use in neuropeptide research. chemimpex.comchemimpex.com |
| Drug Development | Enhancing drug efficacy, designing novel inhibitors, and use in drug formulation. chemimpex.comchemimpex.com |
| Metabolic Disorders | Potential in developing drugs targeting disorders linked to cysteine and homocysteine metabolism. chemimpex.com |
| Antibacterial Therapy | Design of compounds targeting bacterial enzymes like LpxC. nih.gov Metabolic labeling for enhanced phototherapy. sigmaaldrich.com |
| Cancer Treatment | Inhibiting endogenous H₂S production to attenuate cancer cell viability, tumor growth, and enhance chemotherapy effects. researchgate.net |
| Cows' Milk Allergy | Alleviating symptoms by suppressing FOXP3 expression through TET2 restoration. nih.gov |
| Respiratory Function | Augmenting effects of other compounds on breathing. physiology.org |
| Diagnostic | |
| Analytical Methods | Used as a standard for measuring related compounds in biological samples. chemimpex.com |
| Material Science / Nanostructures | Exploration in developing functionalized materials for diagnostics. chemimpex.com |
| Biological Imaging | Used in metabolic labeling for in vivo imaging (e.g., gut microbiota). sigmaaldrich.com |
| Cancer Diagnosis | Potential for improved diagnostic approaches alongside therapeutic strategies. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-01-0, 198774-27-5 | |
| Record name | L-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Inhibition Mechanisms of L Propargylglycine
Cystathionine (B15957) γ-Lyase (CSE/CTH) Inhibition by L-Propargylglycine
Cystathionine γ-Lyase (CSE), a homotetrameric enzyme, utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a crucial cofactor for its catalytic activity. wikipedia.orgpdbj.orgresearchgate.net this compound functions as a potent inhibitor of CSE, interfering with its ability to catalyze the cleavage of cystathionine and the production of hydrogen sulfide (B99878) from cysteine. nih.govahajournals.orgcaymanchem.comspandidos-publications.comnih.gov
Mechanism-Based (Suicide) Inhibition Characteristics
This compound is classified as a mechanism-based, or suicide, inhibitor of CSE. nih.govnih.govcaymanchem.comchemicalbook.inebi.ac.ukosti.govnih.govnih.gov This type of inhibition requires the enzyme to initiate its normal catalytic mechanism on the inhibitor molecule. The enzyme's own catalytic machinery converts the inhibitor into a reactive species within the active site, which then forms a stable, covalent adduct with the enzyme, leading to irreversible inactivation. nih.gov While specific biphasic pseudo-first-order inactivation kinetics for this compound on mammalian CSE are not detailed in the provided information, such kinetics have been observed for this compound's inactivation of other enzymes like bacterial cystathionine gamma-synthase and methionine gamma-lyase. ebi.ac.uknih.gov
Covalent Binding and Active Site Interaction
The irreversible inhibition of CSE by this compound involves the formation of a covalent bond within the enzyme's active site. nih.govoup.com Studies, including crystallographic analysis of the human CSE·PLP·PAG complex, have revealed key details of this interaction. pdbj.orgresearchgate.net In the active site, the PLP cofactor is typically linked to Lys-212 via a Schiff base. nih.govwikipedia.org Upon interaction with this compound, the inhibitor undergoes enzymatic transformation. The crystal structure indicates that while Lys-212 remains covalently attached to the PLP, the Cγ of this compound becomes covalently bound to Tyr-114. researchgate.net This Tyr-114 residue is positioned to stack over the pyridine (B92270) ring of the PLP cofactor. nih.gov Furthermore, the carboxyl group of this compound participates in hydrogen bonding interactions with residues Arg-119 and Arg-62 from an adjacent monomer within the tetrameric CSE structure. researchgate.net Covalent labeling of CSE by this compound is prevented by pretreatment with borohydride, supporting the involvement of the Schiff base in the initial steps of the inactivation mechanism. nih.gov
Allene (B1206475) Intermediate Formation and Nucleophilic Attack
The mechanism of CSE inactivation by this compound is understood to involve the formation of a reactive allene intermediate. Following the initial interaction and likely formation of an external aldimine with the PLP cofactor, a proton is abstracted from the β-carbon of this compound. nih.govwikipedia.org This step generates a highly reactive allene intermediate within the confines of the active site. nih.govnih.gov This electrophilic allene is then susceptible to nucleophilic attack by an appropriate residue in the active site, leading to the formation of a stable covalent adduct. nih.govnih.gov Specifically, the hydroxyl group of Tyr-114 has been identified as the nucleophile that attacks the activated allene, resulting in the formation of a vinyl ether linkage. wikipedia.orgresearchgate.net This covalent modification effectively traps the inhibitor in the active site and inactivates the enzyme. Subsequent transaldimination with Lys-212 is also part of the process. researchgate.net
Specificity and Irreversibility
This compound is known as an irreversible inhibitor of CSE, meaning that once the covalent adduct is formed, enzymatic activity is not recovered. wikipedia.orgcaymanchem.comoup.comscientificlabs.co.uksigmaaldrich.comosti.gov This irreversible nature contributes to its effectiveness as an inhibitory tool. However, despite being developed as a mechanism-based inhibitor targeting CSE, this compound is not entirely specific. nih.gov It has been reported to exhibit off-target activity against other PLP-dependent enzymes, including methionine γ-lyase and alanine (B10760859) aminotransferase. nih.govchemicalbook.inosti.govresearchgate.net Studies on bacterial enzymes have shown that complete inactivation by this compound is achieved at specific molar ratios of inhibitor to enzyme monomer, indicating a limited number of catalytic turnovers occur before inactivation. nih.gov The irreversible nature of inactivation has been demonstrated by the lack of activity recovery after dialysis of the inhibited enzyme. osti.gov
Kinetic Parameters of Inhibition (e.g., K_I, k_inact)
While this compound is a well-established inhibitor of CSE, specific kinetic parameters such as the inhibition constant (K_I) and the maximum rate of inactivation (k_inact) for its action on mammalian CSE are not consistently provided in the immediate search results. Kinetic studies on CSE inhibition by this compound have been conducted. researchgate.net For other PLP-dependent enzymes inhibited by this compound, such as pig heart L-alanine transaminase, K_I and k_inact values have been determined (K_I = 3.9 mM, k_inact = 0.26 min⁻¹). osti.govresearchgate.net The second-order rate constant (k_inact/K_I) is often used to describe the efficiency of mechanism-based inhibitors, reflecting both the initial binding affinity and the rate of the inactivation step. biorxiv.orgresearchgate.net
Impact on Hydrogen Sulfide (H₂S) Production
CSE is a primary enzyme responsible for generating endogenous hydrogen sulfide (H₂S) in various mammalian tissues. wikipedia.orgpdbj.orgnih.govahajournals.orgcaymanchem.comif-pan.krakow.plspandidos-publications.comarphahub.com this compound acts as a specific inhibitor of the H₂S synthase activity of CSE, thereby reducing the production of this important gaseous signaling molecule. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Inhibition of CSE by this compound has been shown to decrease H₂S synthesis in various experimental settings, including in vitro enzyme assays and in vivo animal models. nih.govahajournals.orgcaymanchem.comspandidos-publications.comnih.gov Notably, the effectiveness of this compound in inhibiting H₂S synthesis from cysteine in vitro can be dependent on preincubation with the enzyme. nih.govnih.govosti.gov Furthermore, in environments with high cysteine concentrations, such as certain cell lines and tissues, this compound may be less effective at inhibiting the β-elimination reaction of cysteine that produces H₂S. nih.gov Studies using Dthis compound have demonstrated a reduction in plasma H₂S levels in animal models, highlighting the impact of CSE inhibition on systemic H₂S availability. ahajournals.orgcaymanchem.com
Inhibition of Other Pyridoxal Phosphate (PLP)-Dependent Enzymes
This compound's inhibitory activity extends to a range of PLP-dependent enzymes beyond those directly involved in its metabolic pathways. Its mechanism-based nature allows it to target the catalytic machinery of these enzymes after initial recognition and partial processing. wikipedia.org
Methionine γ-Lyase (MGL) Inhibition
This compound is a potent inhibitor of methionine γ-lyase (MGL), a PLP-dependent enzyme involved in methionine breakdown. nih.govwalshmedicalmedia.com Studies have shown that LPG causes irreversible inactivation of MGL. nih.govresearchgate.net The inactivation kinetics for MGL by this compound have been observed to be biphasic pseudo-first-order. nih.gov
Research indicates that the inactivation of MGL by this compound involves a small number of turnovers per inactivation event. nih.gov Using radiolabeled this compound, inactivation stoichiometry studies revealed that approximately two labels are incorporated per tetramer of MGL, suggesting half-of-the-sites reactivity in some instances. nih.gov The mechanism is thought to involve the generation of an activated allene intermediate, which can then be attacked by an enzymatic nucleophile, leading to covalent modification. nih.gov Fully inactivated MGL shows characteristic spectral changes, with maximum absorbance values around 460 and 495 nm, potentially indicating a conjugated pyridoximine paraquinoid species that does not undergo typical reprotonation. nih.gov Propargylglycine (B1618536) has been identified as the most potent inhibitor of Porphyromonas gingivalis Mgld (methionine gamma lyase-deaminase), completely inhibiting the purified enzyme activity. walshmedicalmedia.comnih.gov This inhibition blocks the formation of methylthiol. walshmedicalmedia.com
Cystathionine β-Synthase (CBS) — Comparative Studies
While this compound is well-known for inhibiting cystathionine γ-lyase (CSE), comparative studies have also examined its effects on cystathionine β-synthase (CBS), another PLP-dependent enzyme in sulfur amino acid metabolism. researchgate.netcapes.gov.br this compound has been shown to inhibit cystathionine γ-synthase activity. capes.gov.br
Comparative studies highlight that this compound acts as an irreversible inhibitor for both human CSE and MGL. researchgate.net The mechanism of irreversible inhibition in CSE and MGL by this compound is suggested to involve covalent binding to a tyrosine residue (Tyr 114 in human CSE or Tyr 111 in MGL), rather than directly to the PLP cofactor itself, which is observed in the inactivation of some other enzymes like E. coli CsdB. researchgate.net This covalent attachment to the tyrosine residue appears to be a key feature distinguishing the irreversible inhibition of CSE and MGL. researchgate.net
L-Amino Acid Oxidase (LAAO) Inhibition
This compound has been shown to irreversibly inhibit L-amino acid oxidases (LAAOs), particularly those from snake venom (SV-LAAOs). nih.govmdpi.comfrontiersin.org This inhibition is dose- and time-dependent. nih.gov
The irreversible inactivation of SV-LAAOs by this compound involves covalent modification of the enzyme during catalysis of the inhibitor. nih.gov Kinetic analysis suggests the formation of a reversible enzyme-LPG complex precedes the modification and inactivation steps. nih.gov Spectroscopic studies (UV-visible and fluorescence) indicate the formation of a covalent adduct between this compound and an active site residue of the enzyme. nih.gov Molecular modeling and subsequent analysis of enzyme digests have identified specific residues, such as His223 and Arg322 in Crotalus adamanteus and Crotalus atrox LAAOs, as likely sites of modification by this compound. nih.gov Inhibition targeting residues like Arg90 and His233 is important for SV-LAAO activity. frontiersin.org
Alanine Aminotransferase (ALT/GPT) Inhibition
This compound is also known to inhibit alanine aminotransferase (ALT), also referred to as glutamate-pyruvate transaminase (GPT), a PLP-dependent enzyme crucial in amino acid metabolism. nih.govresearchgate.netebi.ac.uk It is classified as an inhibitor of alanine transaminase (EC 2.6.1.2). ebi.ac.uk
Studies using intact rat hepatocytes demonstrated that relatively high concentrations of Dthis compound (4 mM) were required to achieve at least 90% inhibition of alanine aminotransferase activity. nih.govresearchgate.net At this concentration, a lesser degree of inhibition (16%) was observed for aspartate aminotransferase. nih.govresearchgate.net This indicates a degree of selectivity, although not absolute, for ALT over aspartate aminotransferase in this context. nih.govresearchgate.net this compound is considered a mechanism-based inhibitor of ALT. researchgate.net
UDP-N-acetylmuramate: L-alanine ligase
Information directly linking this compound to the inhibition of UDP-N-acetylmuramate: L-alanine ligase was not found in the provided search results.
Structural Basis of Enzyme-Inhibitor Interactions
Understanding the precise molecular interactions between L-PAG and its target enzymes is crucial for elucidating the mechanism of inhibition. Structural studies, particularly X-ray crystallography, have provided significant insights into how L-PAG binds within the active site and the subsequent covalent modifications that occur.
More recent crystallographic studies on Toxoplasma gondii CGL (TgCGL) in complex with D,this compound (PPG) have provided detailed insights into the binding within the catalytic cavity. nih.govnih.govresearchgate.netrcsb.org These structures have helped to explain the inhibitory behavior of PPG. nih.govnih.govresearchgate.netrcsb.org Similarly, the structure of human Cysteine desulfurase Nfs1 with L-PAG bound to the active site PLP has also been determined by X-ray diffraction at 2.00 Å resolution, further contributing to the understanding of L-PAG interactions with PLP-dependent enzymes involved in sulfur metabolism. rcsb.org
Crystallographic and biochemical studies have identified specific amino acid residues within the active site that are critical for the interaction with L-PAG and the subsequent inactivation. In the E. coli CsdB-L-PAG complex, the formation of a Schiff base with PLP in the active site is a key initial step. rcsb.orgnih.govoup.com While the CsdB structure provided insights into the external aldimine formation, detailed interactions with specific residues were further elucidated in other systems.
Studies on methionine γ-lyase (MGL) from Trichomonas vaginalis complexed with L-PAG revealed the mechanism of inhibition and highlighted core roles for active site tyrosine and cysteine residues (specifically Tyr111 and Cys113 in this enzyme) in the catalytic mechanism and interaction with L-PAG. researchgate.net Site-directed mutagenesis studies on MGL from Pseudomonas putida have also indicated that residues like Cys116, Lys240, and Asp241 are crucial for substrate recognition and likely involved in interactions with inhibitors like Dthis compound. tandfonline.com
In the context of TgCGL inhibition by PPG, crystallographic analysis identified several residues that interact with PPG, including R395, Y133, N/S360, K230, N180, and R80 (from the adjacent subunit). researchgate.net A proposed mechanism for TgCGL inhibition by PPG involves the deprotonation of the amino group of PPG by a basic residue, formation of the external aldimine with PLP, deprotonation of the β position of the alkyne by K230 to generate an allene intermediate, and subsequent nucleophilic attack by another base to form a vinyl ether. nih.gov
For snake venom L-amino acid oxidase (SV-LAAO), a molecular modeling study and subsequent experiments identified His223 and Arg322 as important active site residues likely modified by L-PAG. nih.gov Further analysis using chymotrypsin (B1334515) digest and mass spectrometry confirmed His223 as a site of modification. nih.gov
Key active site residues identified in the interaction with this compound in various enzymes are summarized in the table below:
| Enzyme Source | Enzyme Name | Key Active Site Residues Involved in L-PAG Interaction | Interaction Type/Role |
| Escherichia coli | CsdB (IscS/NifS homolog) | PLP cofactor | Forms Schiff base (external aldimine) |
| Trichomonas vaginalis | Methionine γ-lyase (MGL) | Tyr111, Cys113 | Involved in catalytic mechanism and likely interaction with L-PAG |
| Pseudomonas putida | Methionine γ-lyase (MGL) | Cys116, Lys240, Asp241 | Crucial for substrate recognition, likely involved in inhibitor interaction |
| Toxoplasma gondii | Cystathionine γ-lyase (TgCGL) | R395, Y133, N/S360, K230, N180, R80 (adjacent subunit) | Involved in binding and proposed inhibition mechanism (e.g., K230 in allene formation) |
| Crotalus adamanteus, Crotalus atrox | Snake venom L-amino acid oxidase (SV-LAAO) | His223, Arg322 | Likely sites of modification by L-PAG (His223 confirmed) |
Molecular modeling and docking studies complement experimental crystallographic data by providing theoretical insights into the binding poses and interactions of L-PAG within enzyme active sites, especially when high-resolution crystal structures of the L-PAG-bound form are not available or to explore dynamic aspects of the interaction.
A molecular modeling study on SV-LAAOs predicted that L-PAG likely modifies His223 and Arg322 in the active site, supporting the experimental findings. nih.gov These studies can help to visualize how the inhibitor fits into the substrate-binding pocket and interacts with surrounding residues.
While the provided search results specifically mention molecular modeling and docking in the context of other inhibitors or related enzymes researchgate.netresearchgate.net, the principle applies to L-PAG. Such studies typically involve computational methods to predict the energetically favorable orientations and conformations of L-PAG when bound to the enzyme's active site, considering the flexibility of both the inhibitor and the protein. This can aid in understanding the initial recognition phase and how L-PAG is positioned for the catalytic steps that lead to its activation and subsequent irreversible binding.
Molecular modeling can also be used to explore the proposed mechanism of inactivation, such as the formation of transient intermediates like the allene in the case of CGL inhibition, and how active site residues facilitate these transformations. nih.gov
L Propargylglycine in Metabolic Pathway Research
Sulfur Amino Acid Metabolism Regulation
L-Propargylglycine serves as a critical tool for studying the intricate network of sulfur amino acid metabolism. By selectively blocking a key enzymatic step, it allows researchers to probe the regulatory mechanisms and metabolic fates of methionine, homocysteine, and cysteine.
The Transsulfuration Pathway
The transsulfuration pathway is a central metabolic route that converts homocysteine to cysteine, with cystathionine (B15957) as a key intermediate. marshall.edu This pathway links the metabolism of methionine with the synthesis of cysteine and subsequent sulfur-containing compounds. This compound is instrumental in elucidating the dynamics of this pathway due to its targeted inhibition of cystathionine γ-lyase (CGL, also known as cystathionase), the enzyme responsible for the final step in this conversion. cambridge.org
The biosynthesis of L-cysteine in mammals is predominantly carried out through the transsulfuration pathway, which utilizes L-methionine as the initial sulfur donor. The final and pivotal step of this pathway is the cleavage of L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia, a reaction catalyzed by cystathionine γ-lyase. cambridge.org
This compound acts as a potent and irreversible inhibitor of cystathionine γ-lyase, thereby directly blocking the endogenous production of L-cysteine from methionine. cambridge.orgnih.gov Research in rat models has demonstrated that administration of PPG leads to a rapid and nearly complete inactivation of this enzyme in the liver. cambridge.org This enzymatic blockade results in a significant accumulation of the enzyme's substrate, L-cystathionine, in various tissues, including the liver, kidney, and brain. cambridge.orgnih.gov
| Parameter | Control Group | PPG-Treated Group | Percentage Change |
|---|
The table above illustrates the typical effects of this compound on key markers of the transsulfuration pathway in rat liver, based on data from experimental studies.
The methionine cycle and the transsulfuration pathway are deeply interconnected, with homocysteine standing at the metabolic junction between them. In the methionine cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, which then becomes S-adenosylhomocysteine (SAH) and is subsequently hydrolyzed to homocysteine. frontiersin.org
Homocysteine can either be remethylated to regenerate methionine, thus completing the cycle, or it can be irreversibly channeled into the transsulfuration pathway to be converted to cystathionine by the enzyme cystathionine β-synthase (CBS). frontiersin.org By inhibiting cystathionine γ-lyase, this compound blocks the downstream flow of the transsulfuration pathway. This blockage can influence the metabolic fate of homocysteine, potentially altering the dynamics of its remethylation back to methionine. Studies have shown that the inhibition of cystathionase by PPG is reflected in the blood, leading to a significantly elevated L-methionine to L-cyst(e)ine ratio in treated rats. cambridge.org
The inhibition of cystathionine γ-lyase by this compound has a direct and significant impact on homocysteine metabolism. By blocking the conversion of cystathionine to cysteine, PPG causes an accumulation of metabolites upstream of the inhibited step. cambridge.org
As the transsulfuration pathway is a primary route for homocysteine catabolism, its blockade leads to an increase in the concentration of L-cystathionine. cambridge.orgnih.gov Consequently, this can lead to an elevation in the levels of homocysteine, as its conversion to cystathionine, catalyzed by cystathionine β-synthase, is the preceding step. Research in primary mouse hepatocytes has shown that treatment with PPG results in increased intracellular and medium concentrations of both cystathionine and homocysteine. This accumulation underscores the crucial role of the transsulfuration pathway in maintaining homocysteine homeostasis.
Glutathione (B108866) (GSH) Biosynthesis and Redox Homeostasis
Glutathione (GSH) is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine, and it stands as the most abundant non-protein thiol in mammalian cells. mdpi.com It is a cornerstone of cellular defense, playing a pivotal role in antioxidant protection, detoxification, and the maintenance of cellular redox homeostasis. nih.govmdpi.com The synthesis of GSH is a two-step enzymatic process where the availability of cysteine is the rate-limiting factor. cambridge.org
By inhibiting cystathionine γ-lyase, this compound effectively curtails the primary endogenous pathway for cysteine synthesis. cambridge.orgnih.gov This limitation on cysteine availability directly impacts the cell's capacity to synthesize glutathione. Consequently, a well-documented effect of PPG administration is the significant depletion of cellular GSH levels. nih.govnih.gov
Studies in various animal models have consistently demonstrated this effect. For instance, rats treated with PPG show a marked decrease in GSH concentrations in several tissues, including the liver, brain, and muscle. cambridge.orgnih.gov This reduction in the cellular GSH pool compromises the cell's antioxidant defenses and disrupts redox homeostasis, making it more susceptible to oxidative stress. The ability of PPG to modulate GSH levels makes it an invaluable tool for investigating the roles of glutathione in cellular health and disease. mdpi.com
| Tissue | Control Group (GSH nmol/g tissue) | PPG-Treated Group (GSH nmol/g tissue) | Percentage Decrease |
|---|
The table above summarizes findings on the effect of this compound infusion on glutathione concentrations in various tissues of growing rats, highlighting the systemic impact on GSH homeostasis.
Role in Oxidative Stress Modulation
This compound influences oxidative stress by affecting the levels of glutathione (GSH), a key intracellular antioxidant. nih.gov By inhibiting cystathionine γ-lyase, this compound disrupts the transsulfuration pathway, which is a significant source of cysteine for glutathione synthesis. sigmaaldrich.comnih.gov
Research in rat models has demonstrated that treatment with propargylglycine (B1618536) leads to a significant decrease in glutathione concentrations in various tissues, including the brain, muscle, liver, intestine, and stomach. nih.gov This depletion of glutathione can render cells more susceptible to oxidative damage. For instance, in studies of gastric ischemia-reperfusion injury in rats, the administration of Dthis compound exacerbated tissue damage. nih.gov This was accompanied by an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov Conversely, treatment with L-cysteine, the precursor for hydrogen sulfide (B99878) and glutathione, mitigated these effects. nih.gov
Furthermore, the inhibition of CSE by propargylglycine has been shown to worsen liver injury in models of type 2 diabetes, leading to increased oxidative stress and inflammation. mdpi.com These findings underscore the role of the metabolic pathways targeted by this compound in maintaining cellular redox balance and protecting against oxidative stress.
Effect of this compound on Oxidative Stress Markers
| Marker | Effect of this compound Treatment | Reference |
|---|---|---|
| Glutathione (GSH) | Decreased levels in brain, muscle, liver, intestine, and stomach | nih.gov |
| Malondialdehyde (MDA) | Increased levels in gastric tissue during ischemia-reperfusion | nih.gov |
| Superoxide Dismutase (SOD) | Decreased activity in gastric tissue during ischemia-reperfusion | nih.gov |
Other Amino Acid Metabolism
The administration of this compound significantly alters the concentrations of various amino acids in both plasma and tissues. By inhibiting cystathionine γ-lyase, it blocks the conversion of cystathionine to cysteine. nih.gov This leads to a notable increase in plasma and liver cystathionine concentrations. nih.govnih.gov
Concurrently, the levels of amino acids downstream of this enzymatic step are reduced. Studies in rats have shown that propargylglycine treatment leads to a significant decrease in plasma cystine (the oxidized dimer of cysteine) and taurine (B1682933) concentrations. nih.gov However, plasma methionine levels are generally not affected. nih.gov The inhibition of the trans-sulfuration pathway is also reflected in a higher plasma methionine to cyst(e)ine ratio in treated animals. nih.gov
While the direct synthesis of L-cysteine from methionine is impaired, its intracellular concentration in the liver may be maintained through other mechanisms, such as increased protein degradation and depletion of glutathione stores, which can spare L-cysteine. nih.gov
Impact of this compound on Amino Acid Concentrations
| Amino Acid | Effect on Plasma Concentration | Effect on Tissue Concentration | Reference |
|---|---|---|---|
| Cystathionine | Significantly Increased | Significantly Increased (Liver) | nih.govnih.gov |
| Cystine | Significantly Decreased | Not specified | nih.gov |
| Taurine | Significantly Decreased | Not specified | nih.gov |
| Methionine | Unaffected | Not specified | nih.gov |
| L-Cysteine | Not specified | Unchanged (Liver) | nih.gov |
Research has indicated that the inhibition of the trans-sulfuration pathway by propargylglycine can have secondary effects on the urea (B33335) cycle. nih.gov The urea cycle is the primary metabolic pathway for the excretion of nitrogenous waste in the form of urea. youtube.comditki.com
In studies where rats were treated with propargylglycine, a significant increase in the hepatic levels of urea cycle intermediates, namely L-ornithine, L-citrulline, and L-arginine, was observed. nih.gov This was accompanied by elevated blood urea levels and increased urea excretion, suggesting a stimulation of ureagenesis. nih.gov It is hypothesized that the maintenance of liver L-cysteine concentration, despite the blockage of its synthesis, is partly achieved through increased protein degradation. This increased breakdown of amino acids would lead to a higher load of ammonia, which is then detoxified through the urea cycle, explaining the observed increase in its intermediates and final product. nih.gov The administration of N-acetylcysteine, a cysteine donor, was able to reverse the increase in blood urea, supporting the link between the disruption of cysteine metabolism and the stimulation of the urea cycle. nih.gov
Hydrogen Sulfide (H₂S) Signaling Pathway
Endogenous H₂S Production Modulation
This compound is a widely used pharmacological tool to inhibit the endogenous production of hydrogen sulfide (H₂S). cenmed.comnih.gov H₂S is a gaseous signaling molecule synthesized in mammalian tissues primarily by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). physiology.orgnih.gov this compound acts as a classic, irreversible inhibitor of CSE. probechem.comscbt.com
By binding to the active site of CSE, this compound prevents the enzyme from converting its substrate, L-cysteine, into H₂S. physiology.orgscbt.com This inhibitory effect has been demonstrated in various experimental models. For example, this compound dose-dependently inhibits endogenous CSE activity and decreases H₂S content in macrophage cell lines. probechem.com It also blocks H₂S synthesis in rat liver preparations and can abolish the rise in plasma H₂S in animal models of hemorrhagic shock. caymanchem.com While this compound is a potent inhibitor of CSE, it is important to note that it can also suppress the activity of other PLP-dependent enzymes, such as aspartate aminotransferase and alanine (B10760859) aminotransferase. probechem.com
Roles in Cellular Processes
By modulating the endogenous levels of H₂S, this compound has been instrumental in elucidating the roles of this gasotransmitter in various cellular processes. H₂S is involved in a wide range of physiological functions, including vasodilation and the modulation of inflammation. caymanchem.com
The use of this compound to inhibit H₂S production has revealed its importance in cellular protection and signaling. For instance, the inhibition of H₂S synthesis by propargylglycine has been shown to promote the calcification and osteoblastic differentiation of human aortic smooth muscle cells. researchgate.net In the context of the nervous system, endogenous H₂S generated by CSE can modulate synaptic transmission. nih.gov Studies using this compound have shown that inhibiting H₂S production can reduce the amplitude of certain excitatory postsynaptic potentials in sympathetic ganglia. nih.gov
Furthermore, H₂S plays a role in cellular responses to stress. Autophagy, a cellular process for degrading and recycling cellular components, has been linked to H₂S signaling. nih.gov The inhibition of H₂S production can interfere with these protective cellular mechanisms, highlighting the importance of endogenously produced H₂S in maintaining cellular homeostasis.
Vasodilation and Vascular Tone Regulation
This compound has been instrumental in elucidating the role of endogenously produced H₂S in the regulation of vascular tone. As an inhibitor of cystathionine γ-lyase (CSE), L-PAG reduces the synthesis of H₂S, a known gasotransmitter with vasodilatory properties. utmb.eduplos.org
Research on isolated intracerebral arterioles from both mice and humans has shown that inhibition of CSE with this compound significantly dampens potassium-induced vasoconstriction. utmb.edu This effect was reversed by the application of an H₂S donor, sodium hydrosulfide (B80085) (NaHS), confirming the involvement of the H₂S pathway. utmb.edu Interestingly, this study indicated that the mechanism involves endothelial nitric oxide synthase (eNOS) and soluble guanylate cyclase (sGC), as inhibitors of these enzymes reversed the effects of L-PAG on vasoconstriction. utmb.edu
Conversely, another study investigating age-related endothelial dysfunction found that L-PAG restored the decreased acetylcholine-induced relaxation of aortic smooth muscle in old rats. nih.gov This suggests that under certain conditions, L-PAG may activate alternative pathways for H₂S synthesis or stimulate the production of other vasodilators like nitric oxide (NO). nih.gov The use of L-PAG in these studies highlights the complex role of the CSE/H₂S pathway in maintaining vascular homeostasis, where its inhibition can either dampen vasoconstriction or, paradoxically, restore vasodilation depending on the specific vascular bed and physiological context. utmb.edunih.gov
| Vessel Type | Species | Effect of this compound (PAG) | Key Findings | Source |
|---|---|---|---|---|
| Intracerebral arterioles | Human | Dampened K+-induced vasoconstriction | Effect reversed by H₂S donor (NaSH). Mechanism involves eNOS and sGC. | utmb.edu |
| Intracerebral arterioles | Mouse | Dampened K+-induced vasoconstriction | Effect reversed by H₂S donor (NaSH). Mechanism involves eNOS and sGC. | utmb.edu |
| Aortic smooth muscle | Rat (old) | Restored decreased ACh-induced relaxation | Effect removed by blocking NO synthesis. Suggests activation of alternative H₂S synthesis or stimulation of cNOS. | nih.gov |
Neuroprotection and Neuroinflammation
This compound and related propargylamine (B41283) compounds have been investigated for their roles in neuroprotection and the modulation of neuroinflammatory processes. These compounds are recognized for their ability to protect neurons from various insults that lead to cell death, a critical factor in neurodegenerative diseases.
Propargylamines have been shown to prevent the mitochondrial permeability transition, a key event in the initiation of apoptosis. nih.gov This action helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. nih.govphysiology.org Furthermore, research indicates that rasagiline, a propargylamine derivative, induces the expression of anti-apoptotic proteins such as Bcl-2 and glial cell-line derived neurotrophic factor (GDNF). nih.govphysiology.org
In the context of neuroinflammation, this compound has demonstrated the ability to modulate the neuro-immune response. A study on a temporomandibular joint inflammation model showed that PAG reduced the levels of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in both the joint and the trigeminal ganglia. sdu.dk The same study also observed that PAG could prevent the increased activation of glial cells, which are key players in neuroinflammation, in the trigeminal ganglia. sdu.dk These findings suggest that by inhibiting the endogenous H₂S production pathway, this compound can decrease the interaction between the nervous and immune systems that contributes to inflammatory pain. sdu.dk
Oxidative Stress and Antioxidant Pathways (e.g., Nrf2)
This compound indirectly influences oxidative stress and antioxidant pathways by inhibiting the production of hydrogen sulfide (H₂S), a molecule with known antioxidant properties. nih.gov H₂S can scavenge reactive oxygen species (ROS) and enhance cellular defense mechanisms against oxidative insults. nih.gov One of the key ways H₂S exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.comfrontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. nih.govnih.govmdpi.com
Since this compound inhibits CSE and thus reduces H₂S levels, its application in research can help delineate the role of the H₂S/Nrf2 axis in mitigating oxidative stress. For instance, studies have shown that H₂S can induce the expression of several enzymatic antioxidants via the activation of Nrf2. nih.gov Therefore, the use of L-PAG would be expected to attenuate these effects, providing evidence for the pathway's importance. By modulating the availability of H₂S, this compound serves as a critical tool to study the interplay between this gasotransmitter and the Nrf2-dependent antioxidant response in various pathological conditions associated with oxidative stress.
Apoptosis and Cell Viability
This compound and its derivatives, known as propargylamines, play a significant role in the study of apoptosis and the regulation of cell viability. Their primary mechanism in this context involves the modulation of the intrinsic, or mitochondrial, pathway of apoptosis.
Apoptosis is a form of programmed cell death characterized by a cascade of specific cellular events. unc.edu A critical control point in this process is the permeabilization of the mitochondrial membrane, which leads to the release of cytochrome c into the cytoplasm. physiology.org This event triggers the activation of a family of proteases called caspases, which are the executioners of apoptosis. nih.govnih.gov
Research has demonstrated that propargylamines, such as rasagiline, can prevent key steps in the apoptotic cascade. nih.govphysiology.org They have been shown to inhibit the decline in mitochondrial membrane potential and the subsequent release of cytochrome c. physiology.org By stabilizing the mitochondria, these compounds effectively block the activation of caspases and the progression of apoptosis. physiology.org
| Compound Class | Key Apoptotic Event Targeted | Mechanism of Action | Effect on Cell Viability | Source |
|---|---|---|---|---|
| Propargylamines (e.g., Rasagiline) | Mitochondrial Permeability Transition | Prevents decline in mitochondrial membrane potential and cytochrome c release. | Increases | physiology.org |
| Propargylamines (e.g., Rasagiline) | Caspase Activation | Inhibits the activation of caspases downstream of mitochondrial events. | Increases | physiology.org |
| Propargylamines (e.g., Rasagiline) | Regulation of Bcl-2 Family Proteins | Induces the expression of anti-apoptotic protein Bcl-2. | Increases | nih.govphysiology.org |
Inflammation
This compound is utilized in research to investigate the role of the cystathionine γ-lyase (CSE)/hydrogen sulfide (H₂S) pathway in inflammation. H₂S is recognized as a mediator that can have both pro- and anti-inflammatory effects depending on the context. By inhibiting CSE, L-PAG allows for the study of inflammatory processes where H₂S is implicated.
Studies have shown that L-PAG can reduce the levels of key pro-inflammatory cytokines. sdu.dk Cytokines are signaling proteins that are crucial in mediating the inflammatory response. acs.orgresearchgate.net In a rat model of temporomandibular joint inflammation, administration of L-PAG resulted in decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in both the inflamed joint tissue and the associated trigeminal ganglion. sdu.dk
| Model System | Effect of this compound (PAG) | Measured Parameters | Source |
|---|---|---|---|
| Rat Temporomandibular Joint Inflammation | Reduced inflammation and pain responses | Decreased levels of TNF-α and IL-1β in joint and trigeminal ganglion. | sdu.dk |
| Rat Temporomandibular Joint Inflammation | Inhibited leukocyte migration | Reduced leukocyte count in temporomandibular synovial fluid. | sdu.dk |
| Mouse Pancreatic Acinar Cells | Suppressed pro-inflammatory pathway | Reduced Substance P concentration and expression of its receptor (NK-1R). | diva-portal.org |
Metabolic Labeling Applications
Metabolic labeling is a powerful technique that allows researchers to track biological processes in living cells and organisms by introducing molecules with special tags that can be detected. nih.govresearchgate.net This is achieved by providing cells with chemical analogs of natural building blocks, such as amino acids or sugars. The cell's own machinery then incorporates these tagged molecules into larger biomolecules like proteins or cell walls. nih.govresearchgate.net
This compound and its stereoisomer, D-Propargylglycine, are examples of such chemical analogs. They contain an alkyne group, which is a bioorthogonal functional group. This means it does not react with most biological molecules, but it can be made to react specifically with a partner molecule, typically an azide, through a reaction known as "click chemistry." researchgate.net This specific reaction allows researchers to attach a fluorescent dye or another reporter molecule to the biomolecule that has incorporated the propargylglycine, enabling its visualization and study. utmb.edu
Peptidoglycan Labeling for Gut Microbiota Imaging
One of the innovative applications of propargylglycine is in the metabolic labeling of peptidoglycan, a major component of bacterial cell walls. utmb.edunih.gov This technique has been particularly useful for imaging the gut microbiota in vivo. The gut microbiota plays a crucial role in health and disease, but studying it in its natural environment has been challenging.
In this application, D-propargylglycine (D-PG) is administered to a host animal. utmb.edu The bacteria in the gut incorporate D-PG into their peptidoglycan as they grow and divide. utmb.edu Following this labeling period, an azide-containing fluorescent dye, such as a near-infrared (NIR-II) dye, is introduced. utmb.edu This dye then specifically attaches to the D-PG in the bacterial cell walls via a click reaction. utmb.edu
The use of NIR-II dyes is particularly advantageous for in vivo imaging because their fluorescence can penetrate deeper into tissues with higher resolution compared to visible light. utmb.edu This method has been successfully used to label the gut microbiota of a donor mouse, which could then be visualized with high spatial resolution after being transferred to a recipient mouse. utmb.edu This metabolic labeling strategy provides a powerful and non-invasive tool for visualizing gut bacteria within deep tissues, offering new opportunities to study the complex dynamics of the gut microbiome. utmb.edunih.gov
Antibacterial Efficiency Enhancement
This compound (L-PPG) has been investigated for its role in enhancing the efficacy of antibacterial agents by targeting specific metabolic pathways within bacteria. The primary mechanism identified involves the inhibition of endogenous hydrogen sulfide (H₂S) production, a key component of the bacterial defense system against antibiotics. nih.govresearchgate.net By disrupting this protective pathway, L-PPG can render bacteria more susceptible to the effects of conventional antibiotics. nih.gov
The production of H₂S in many pathogenic bacteria, including major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, is primarily catalyzed by the enzyme cystathionine γ-lyase (CSE). nih.gov This gaseous signaling molecule acts as a cytoprotectant, helping bacteria to mitigate antibiotic-induced stress and maintain redox homeostasis. researchgate.net Consequently, the inhibition of H₂S biogenesis has emerged as a promising strategy to overcome antibiotic resistance and tolerance. nih.govnih.gov
This compound functions as an inhibitor of cystathionine γ-lyase. microbiologyresearch.orgosti.gov By targeting this enzyme, L-PPG effectively reduces the bacterial capacity to produce H₂S. This reduction in H₂S levels compromises the bacteria's defense mechanisms, thereby potentiating the activity of bactericidal antibiotics. nih.gov Research has shown that inhibiting the H₂S-producing activity of CSE can make multiresistant bacteria significantly more susceptible to antibiotics. nih.gov
While Dthis compound (a mixture containing this compound) is an established inhibitor of human CSE, its efficiency against bacterial CSE can be lower, often requiring higher concentrations for a similar inhibitory effect. nih.gov
Table 1: this compound's Mechanism for Enhancing Antibacterial Efficiency
| Target Enzyme | Affected Metabolic Pathway | Key Product Inhibited | Consequence for Bacteria |
| Cystathionine γ-lyase (CSE) | Cysteine Metabolism / H₂S Biogenesis | Hydrogen Sulfide (H₂S) | Reduced defense against antibiotic-induced stress, increased susceptibility to antibiotics. |
Detailed studies have quantified the inhibitory effects of propargylglycine on CSE from different sources. These findings highlight the differential sensitivity of the enzyme across species, providing a basis for the development of more selective inhibitors targeting bacterial pathways.
Table 2: Comparative Inhibitory Concentration (IC₅₀) of Dthis compound (PAG) against Cystathionine γ-lyase (CSE)
| Enzyme Source | Organism | Inhibitor | IC₅₀ |
| Human CSE (hCSE) | Homo sapiens | Dthis compound (PAG) | ~1–18 µM nih.gov |
| Bacterial CSE (bCSE) | S. aureus, P. aeruginosa | Dthis compound (PAG) | Less effective; requires considerably higher concentrations than for hCSE. nih.gov |
Applications of L Propargylglycine in Biological Research Models
In Vitro Studies
In vitro studies using L-Propargylglycine have provided fundamental insights into its mechanism of action and its impact on cellular functions at the molecular level. These studies often involve the use of specific cell lines to investigate the compound's effects in a controlled environment.
This compound is widely used in cellular models to investigate the activity of cystathionine (B15957) γ-lyase (CSE) and its impact on metabolic pathways. As an irreversible inhibitor of CSE, L-PPG effectively blocks the conversion of cystathionine to cysteine, a key step in the transsulfuration pathway. This inhibition leads to a reduction in the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. scbt.comacs.orgutmb.edu
The specificity of L-PPG for CSE over the other major H₂S producing enzyme, cystathionine β-synthase (CBS), makes it a selective tool for dissecting the roles of these two enzymes in different cellular contexts. utmb.edu
Table 1: this compound in Cellular Models for Enzyme Activity
| Cell Model | Enzyme Targeted | Key Finding | Reference |
|---|---|---|---|
| Various | Cystathionine γ-lyase (CSE) | Irreversible inhibition of CSE activity. | scbt.comacs.orgutmb.edu |
| Various | Cystathionine γ-lyase (CSE) | Reduction in endogenous hydrogen sulfide (H₂S) production. | scbt.comutmb.edu |
| Various | Cystathionine γ-lyase (CSE) vs. Cystathionine β-synthase (CBS) | Selective inhibition of CSE over CBS. | utmb.edu |
Research has explored the effects of propargylglycine (B1618536) in the context of mammary gland physiology, with studies on human breast cancer cell lines providing valuable insights that may be relevant to normal mammary epithelial cells. In a study involving the lactating mammary gland of rats, administration of propargylglycine, an inhibitor of the liver trans-sulfuration pathway, was found to mimic the gene expression changes observed during weaning. nih.gov This suggests a role for the trans-sulfuration pathway and its products, such as glutathione (B108866), in maintaining the gene expression necessary for lactation. nih.gov
Furthermore, studies on N-propargylglycine (N-PPG), a derivative of this compound, have been conducted on human breast cancer cell lines, including ZR-75-1, MCF-7, and MDA-MB-231. researchgate.netnih.gov In these cell lines, N-PPG acts as a suicide inhibitor of proline dehydrogenase (PRODH), an enzyme important for cancer cell survival under stress. researchgate.netnih.govnih.gov This inhibition leads to a reduction in cancer cell growth. researchgate.net While these studies focus on cancer cells, they highlight a potential pathway through which propargylglycine derivatives can impact the metabolism and proliferation of epithelial cells.
Table 2: Research Findings of Propargylglycine and its Derivatives in Mammary Gland and Breast Cancer Cell Models
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Propargylglycine | Lactating rat mammary gland | Mimicked gene expression changes seen in weaning; implicated the trans-sulfuration pathway in maintaining lactation-associated gene expression. | nih.gov |
| N-Propargylglycine | Human breast cancer cell lines (ZR-75-1, MCF-7, MDA-MB-231) | Inhibited proline dehydrogenase (PRODH), leading to reduced cancer cell growth. | researchgate.netnih.gov |
Astrocytes and other glial cells are crucial for maintaining homeostasis in the central nervous system. Research into the production of hydrogen sulfide (H₂S) in these cells has revealed important enzymatic pathways. Studies on cultured human astrocytes have shown that these cells synthesize H₂S primarily through the action of cystathionine-β-synthase (CBS). nih.gov
In these astrocyte cell cultures, the synthesis of H₂S was significantly inhibited by hydroxylamine, a known CBS inhibitor. nih.gov Conversely, the application of this compound, a specific inhibitor of cystathionine-γ-lyase (CGL), did not affect H₂S synthesis in these cells. nih.gov This indicates that CGL does not play a significant role in H₂S production in cultured human astrocytes. nih.gov This finding is critical for understanding the specific roles of CBS and CGL in the brain and for the development of targeted therapeutic strategies for neurological disorders where H₂S signaling is implicated.
Table 3: Effect of Enzyme Inhibitors on H₂S Synthesis in Human Astrocytes
| Inhibitor | Target Enzyme | Effect on H₂S Synthesis in Astrocytes | Reference |
|---|---|---|---|
| Hydroxylamine | Cystathionine-β-synthase (CBS) | Inhibition | nih.gov |
| This compound | Cystathionine-γ-lyase (CGL) | No effect | nih.gov |
While direct studies of this compound on human aortic smooth muscle cells are limited in publicly available research, studies on related compounds provide insights into the potential effects of propargyl compounds on vascular smooth muscle cell (VSMC) physiology. One such study investigated the effects of S-propargyl-cysteine (SPRC), a sulfide-containing donor, on human artery vascular smooth muscle cells (HAVSMCs). nih.govnih.gov
In this in vitro model, HAVSMCs were stimulated with platelet-derived growth factor-BB (PDGF-BB) to induce a synthetic phenotype, characterized by increased proliferation and migration, which is a key event in the development of atherosclerosis. nih.govnih.gov Treatment with SPRC was found to preserve the contractile phenotype of these cells. nih.govnih.gov Furthermore, SPRC suppressed the pro-proliferative and pro-migratory effects of PDGF-BB on HAVSMCs. nih.govnih.gov These findings suggest that propargyl-containing compounds may have a role in modulating VSMC phenotype and could be relevant for studying vascular diseases.
Table 4: Effects of S-Propargyl-cysteine (SPRC) on Human Aortic Smooth Muscle Cells (HAVSMCs)
| Treatment | Key Finding | Implication | Reference |
|---|---|---|---|
| PDGF-BB | Induced a synthetic phenotype in HAVSMCs | Promotes proliferation and migration | nih.govnih.gov |
| SPRC + PDGF-BB | Preserved the contractile phenotype of HAVSMCs | May inhibit processes leading to atherosclerosis | nih.govnih.gov |
| SPRC + PDGF-BB | Suppressed proliferation and migration of HAVSMCs | Potential for studying vascular disease mechanisms | nih.govnih.gov |
In Vivo Animal Models
In vivo studies using animal models, particularly rodents, have been crucial in understanding the systemic effects of this compound and its impact on various physiological and pathological conditions.
This compound has been extensively used in rodent models to investigate its effects on sulfur amino acid metabolism and its role as a specific inhibitor of cystathionine γ-lyase (CSE). In rats, the administration of D,this compound has been shown to lead to the formation of a new metabolite, γ-glutamylpropargylglycylglycine, in the liver. nih.gov The levels of this metabolite were found to be dose-dependent on the administered propargylglycine. nih.gov
Studies in parenterally-fed growing rats have demonstrated that infusion with propargylglycine significantly alters plasma amino acid concentrations. nih.gov Specifically, it decreases plasma cystine and taurine (B1682933) levels while increasing plasma cystathionine, consistent with the inhibition of CSE. nih.gov Furthermore, propargylglycine treatment was found to decrease glutathione concentrations in several tissues, including the brain, muscle, and liver. nih.gov
In another study using a rat model, Dthis compound was used to investigate its impact on morphine-induced respiratory depression. physiology.orgnih.govnih.govphysiology.org The results of this research were unexpected, suggesting that the CSE-dependent production of H₂S from L-cysteine ethyl ester counteracts the beneficial effects of L-cysteine ethyl ester against morphine-induced respiratory depression. physiology.orgnih.govnih.govphysiology.org
Table 5: Summary of this compound Effects in Rodent Models
| Rodent Model | Key Findings | Reference |
|---|---|---|
| Rats | Formation of a new metabolite, γ-glutamylpropargylglycylglycine, in the liver. | nih.gov |
| Parenterally-fed growing rats | Decreased plasma cystine and taurine; increased plasma cystathionine. | nih.gov |
| Parenterally-fed growing rats | Decreased glutathione concentration in brain, muscle, and liver. | nih.gov |
| Rats with morphine-induced respiratory depression | Dthis compound augmented the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. | physiology.orgnih.govnih.govphysiology.org |
Chronic Kidney Disease (CKD) Models
This compound has been utilized in experimental models of Chronic Kidney Disease (CKD) to investigate the role of endogenous hydrogen sulfide (H₂S) in the progression of renal damage. In a study involving a 5/6 nephrectomy rat model, a well-established method for inducing CKD, the administration of Dthis compound (PAG) was observed to counteract the beneficial effects of physical exercise. nih.govresearchgate.net The 5/6 nephrectomy model mimics human CKD by surgically reducing the kidney mass, which leads to hyperfiltration injury, glomerulosclerosis, and tubulointerstitial fibrosis in the remaining renal tissue. gubra.dk
Research in this model demonstrated that exercise training over eight weeks led to improvements in several key markers of renal function and health, including reduced plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), decreased oxidative stress (as indicated by lower malondialdehyde levels and increased superoxide (B77818) dismutase activity), and attenuated inflammation (reduced TNF-α and IL-6 levels). nih.govresearchgate.net However, when the exercising rats were treated with PAG, these positive outcomes were significantly reversed. nih.govresearchgate.net Specifically, PAG administration was associated with a worsening of renal function markers and an increase in oxidative stress and inflammation, suggesting that the protective effects of exercise in this CKD model are at least partially mediated by the CSE/H₂S signaling pathway. nih.govresearchgate.net
Another study utilizing an angiotensin-II infused rat model, which induces hypertension and subsequent renal injury, found that Dthis compound reduced systolic blood pressure and renal injury. nih.gov This model is relevant to CKD as hypertension is a major risk factor for its development and progression. In this context, PAG treatment led to a decrease in proteinuria and plasma creatinine levels, indicating a protective effect on the kidneys. nih.gov
Effects of Dthis compound in a 5/6 Nephrectomy CKD Rat Model with Exercise
| Parameter | CKD + Exercise | CKD + Exercise + PAG | Direction of Change with PAG |
|---|---|---|---|
| Plasma Creatinine | Decreased | Increased | ↑ |
| Blood Urea Nitrogen (BUN) | Decreased | Increased | ↑ |
| Renal Malondialdehyde (MDA) | Decreased | Increased | ↑ |
| Renal Superoxide Dismutase (SOD) Activity | Increased | Decreased | ↓ |
| Renal TNF-α | Decreased | Increased | ↑ |
| Renal IL-6 | Decreased | Increased | ↑ |
| Systolic Blood Pressure | Decreased | Increased | ↑ |
Myocardial Injury Models
The application of this compound in myocardial injury models has provided valuable insights into the role of the endogenous H₂S pathway in cardiac health and disease. In a rat model of myocardial injury induced by chronic intermittent hypoxia (CIH), a condition that mimics the oxygen deprivation seen in sleep apnea, Dthis compound demonstrated a protective effect. nih.gov CIH is known to cause left ventricular dysfunction, apoptosis (programmed cell death), and oxidative stress in the myocardium. nih.gov
In this study, rats subjected to CIH and pre-treated with PAG showed a significant reduction in blood pressure and an improvement in left ventricular function, as evidenced by increased left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). nih.gov Furthermore, the levels of oxidative stress and apoptosis were significantly lower in the PAG-treated CIH group compared to the untreated CIH group. nih.gov These findings suggest that PAG can protect the myocardium from CIH-induced injury by inhibiting endoplasmic reticulum stress. nih.gov
Cardioprotective Effects of Dthis compound in a Chronic Intermittent Hypoxia-Induced Myocardial Injury Rat Model
| Parameter | CIH Group | CIH + PAG Group | Effect of PAG |
|---|---|---|---|
| Blood Pressure | Elevated | Reduced | ↓ |
| Left Ventricular Ejection Fraction (LVEF) | Decreased | Improved | ↑ |
| Left Ventricular Fractional Shortening (LVFS) | Decreased | Improved | ↑ |
| Oxidative Stress | Increased | Lowered | ↓ |
| Apoptosis | Increased | Lowered | ↓ |
| Endoplasmic Reticulum (ER) Stress | Increased | Lowered | ↓ |
Traumatic Brain Injury (TBI) Models
Currently, there is a notable lack of published research specifically investigating the application of this compound in established animal models of Traumatic Brain Injury (TBI). While various experimental models are utilized to study the complex pathophysiology of TBI, including controlled cortical impact (CCI) and fluid percussion injury (FPI), the role of the endogenous H₂S pathway, and consequently the effects of its inhibition by L-PPG, remains largely unexplored in this context. sdbif.org The absence of such studies represents a significant gap in the understanding of H₂S signaling in the brain following traumatic injury.
Diabetes Models
While direct studies on this compound in diabetes models are limited, research on a related compound, S-propargyl-cysteine (SPRC), in a diabetic mouse model provides indirect but relevant insights. In a study using db/db mice, a genetic model of type 2 diabetes characterized by obesity and insulin (B600854) resistance, SPRC treatment was found to attenuate diabetic cardiomyopathy. nih.govfrontiersin.orgnih.govconsensus.appresearchgate.net
The administration of SPRC to db/db mice resulted in improved cardiac function, including amelioration of myocardial hypertrophy and fibrosis. nih.govfrontiersin.orgnih.govconsensus.appresearchgate.net Furthermore, SPRC treatment improved glucose tolerance in these mice. nih.govfrontiersin.orgnih.govconsensus.appresearchgate.net Mechanistically, SPRC was shown to activate cardiac insulin receptor signaling. nih.govfrontiersin.orgnih.govconsensus.appresearchgate.net Given that propargylglycine is known to inhibit CSE, the enzyme responsible for H₂S production, the effects of SPRC, which modulates H₂S, suggest a potential role for this pathway in the cardiovascular complications of diabetes. However, further research is needed to directly investigate the effects of this compound in diabetes models such as the streptozotocin-induced model or the db/db mouse model to elucidate its specific impact on glucose homeostasis and diabetic complications.
Effects of S-Propargyl-Cysteine (SPRC) in a db/db Mouse Model of Diabetic Cardiomyopathy
| Parameter | db/db Mice (Vehicle) | db/db Mice + SPRC | Effect of SPRC |
|---|---|---|---|
| Myocardial Hypertrophy | Present | Ameliorated | ↓ |
| Myocardial Fibrosis | Present | Ameliorated | ↓ |
| Cardiac Systolic Dysfunction | Present | Ameliorated | ↓ |
| Glucose Tolerance | Impaired | Improved | ↑ |
| Cardiac Insulin Receptor Signaling | Suppressed | Activated | ↑ |
Parenterally-fed Animal Models for Sulfur Amino Acid Metabolism
This compound has been instrumental in studying the metabolism of sulfur-containing amino acids in animal models, which is particularly relevant in the context of parenteral nutrition where nutrient delivery bypasses the gastrointestinal tract. In a study investigating the effects of this compound in pregnant rats and their fetuses, a single intraperitoneal administration of the compound led to a significant accumulation of cystathionine in various tissues of both the dams and their offspring. nih.gov This accumulation is a direct consequence of the inhibition of cystathionine γ-lyase, the enzyme that converts cystathionine to cysteine.
The study found that cystathionine levels reached their peak at different times in various tissues, indicating tissue-specific metabolic responses. nih.gov Furthermore, the activity of cystathionine γ-lyase in the liver of both dams and fetuses was drastically reduced to about 2-4% of control levels after this compound injection. nih.gov In contrast, the activity of cystathionine β-synthase, the enzyme responsible for synthesizing cystathionine, remained unchanged. nih.gov
Another study in rats treated with Dthis compound also reported an accumulation of cystathionine in several tissues. nih.gov This research further identified the excretion of unusual sulfur-containing amino acid metabolites in the urine, providing a more detailed picture of the metabolic disruptions caused by the inhibition of CSE. nih.gov These findings are crucial for understanding the potential metabolic consequences of altered sulfur amino acid metabolism in conditions requiring parenteral nutrition.
Impact of this compound on Sulfur Amino Acid Metabolism in Pregnant Rats
| Parameter | Tissue | Effect of this compound |
|---|---|---|
| Cystathionine Levels | Dam Liver, Kidney, Brain | ↑ Accumulated |
| Fetus Liver, Kidney, Brain | ↑ Accumulated | |
| Cystathionine γ-lyase Activity | Dam & Fetus Liver | ↓ Decreased to 2-4% of control |
| Dam Kidney & Pancreas | ↓ Decreased to 10-20% of control | |
| Cystathionine β-synthase Activity | Various Tissues | ↔ No significant change |
| Cystine Content | Fetus Liver | ↓ Decreased |
Plant Biology Research
Studies on Plant Growth Regulation
The role of this compound in plant biology, specifically in the context of plant growth regulation, is an emerging area of investigation. While extensive research has been conducted on established classes of plant growth regulators such as auxins, gibberellins, and cytokinins, the potential for other compounds to influence plant development is a subject of ongoing study. iscientific.orgagronomyjournals.comresearchgate.netbyjus.com There is a notable lack of specific scientific studies detailing the effects of this compound on plant growth and development. The existing body of literature on plant growth regulators primarily focuses on well-known phytohormones and their synthetic analogues, which are widely used in agriculture and horticulture to manipulate various aspects of plant life cycles, from germination to flowering and fruiting. iscientific.orgagronomyjournals.comresearchgate.netbyjus.com Further research is required to determine if this compound has any direct or indirect effects on plant physiological processes and to elucidate any potential mechanisms of action in plant systems.
Stress Response Mechanisms
This compound (PPG) is utilized in research to investigate stress response mechanisms primarily through its function as an inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H₂S). nih.govnih.gov H₂S is recognized as a gasotransmitter that plays a role in protecting cells against various stressors. nih.govresearchgate.netdntb.gov.ua By blocking CSE, PPG allows researchers to study the downstream effects of reduced endogenous H₂S production on cellular stress pathways.
Research indicates that stressors like DNA damage can trigger an increase in intracellular H₂S levels as part of an adaptive response. nih.gov This process is linked to autophagy, a cellular recycling mechanism. This compound has been used to demonstrate that inhibiting CSE impairs this stress-induced H₂S production. nih.gov
In models of endoplasmic reticulum (ER) stress, a condition where unfolded proteins accumulate, the integrated stress response (ISR) is activated to restore cellular balance. nih.gov this compound has been instrumental in showing the connection between the ISR and the transsulfuration pathway, which synthesizes cysteine for glutathione (GSH) production. nih.gov By inhibiting CSE with PPG, studies have observed reduced GSH levels and increased reactive oxygen species, leading to apoptotic cell death, highlighting the role of the CSE pathway in maintaining redox homeostasis during ER stress. nih.gov
Furthermore, in studies related to neurodegenerative conditions like Huntington's disease, where cysteine metabolism is disrupted, PPG has been used to confirm that certain protective mechanisms, stimulated by Golgi stress, act through the CSE pathway to produce H₂S. pnas.org The use of this compound has also been noted in cancer research, where it acts as a suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme important for cancer cell survival under stress, which leads to the activation of the mitochondrial unfolded protein response. nih.gov
Table 1: Effect of this compound on Cellular Stress Responses
| Model/Condition | Enzyme Target | Key Finding | Reference |
|---|---|---|---|
| DNA Damage | Cystathionine γ-lyase (CSE) | Impaired the adaptive increase in intracellular H₂S. | nih.gov |
| Endoplasmic Reticulum Stress | Cystathionine γ-lyase (CSE) | Reduced glutathione (GSH) levels, increased reactive oxygen species, and induced apoptosis. | nih.gov |
| Golgi Stress (Huntington's Disease model) | Cystathionine γ-lyase (CSE) | Prevented the stress-induced increase in H₂S production. | pnas.org |
| Cancer Cell Stress | Proline Dehydrogenase (PRODH) | Induced decay of PRODH and activated the mitochondrial unfolded protein response. | nih.gov |
| Acute Pancreatitis Model | Cystathionine γ-lyase (CSE) | Reduced H₂S formation and suppressed pro-inflammatory markers. | nih.gov |
Methionine Catabolism in Plants
In plant biology, this compound is a critical tool for studying the metabolic pathways of the essential amino acid methionine. pnas.orgnih.gov It functions as a potent and irreversible inhibitor of key enzymes in both methionine biosynthesis and catabolism, particularly those dependent on pyridoxal-phosphate. pnas.orgpnas.orgacs.org
One of the primary enzymes targeted by this compound in plants is methionine γ-lyase (MGL). pnas.orgoup.com This enzyme catalyzes the first step in a significant pathway for methionine degradation, converting it into α-ketobutyrate, methanethiol, and ammonia. nih.gov The α-ketobutyrate produced can then enter the biosynthetic pathway for another essential amino acid, isoleucine. pnas.orgnih.gov
Research using Arabidopsis thaliana cells has demonstrated that applying this compound effectively blocks this catabolic route. pnas.orgpnas.org When these cells were supplied with methionine in the presence of PPG, the production of downstream metabolites like isoleucine and S-methylcysteine was significantly reduced, confirming that their synthesis is dependent on the MGL-catalyzed degradation of methionine. pnas.orgpnas.org
This compound also inhibits cystathionine γ-synthase, a crucial enzyme in the methionine biosynthesis pathway. oup.comresearchgate.netnih.gov This allows researchers to dissect the regulatory mechanisms governing methionine levels in plants. researchgate.netnih.govnih.gov Studies on the aquatic plant Lemna paucicostata showed that inhibition of this enzyme by PPG led to growth inhibition, which could be reversed by supplying external methionine, demonstrating the essential nature of this biosynthetic pathway. researchgate.netnih.govoup.com
The use of PPG has thus been instrumental in establishing that the MGL-initiated pathway is a key catabolic route for methionine in plants and that this degradation is directly linked to the synthesis of other vital compounds like isoleucine. pnas.orgfrontiersin.org
**Table 2: Impact of this compound on Methionine Catabolism in *Arabidopsis***
| Condition | Metabolite Measured | Effect of this compound (1 mM) | Reference |
|---|---|---|---|
| Incubation with 2 mM Methionine | Isoleucine (Ile) | 3- to 6-fold decrease in production | pnas.orgpnas.org |
| Incubation with 2 mM Methionine | S-methylcysteine (SMC) | 3- to 6-fold decrease in production | pnas.orgpnas.org |
| Incubation with 2 mM Methionine | Methionine (Met) | Not significantly affected | pnas.orgpnas.org |
| Incubation with 2 mM Methionine | S-methylmethionine (SMM) | Not significantly affected | pnas.org |
Therapeutic and Diagnostic Implications of L Propargylglycine Research
Cardiovascular Health Research
Studies utilizing L-PAG have explored its effects across a range of cardiovascular conditions, primarily focusing on the consequences of reduced H₂S availability.
Hypertension
Research indicates a link between reduced endogenous H₂S levels and hypertension. Administration of the CSE inhibitor D,L-propargylglycine (PAG) has been associated with an increase in blood pressure in rats. mdpi.com In rodent models of hypertension induced by intermittent hypoxia, treatment with L-PAG, a cystathionine-γ-lyase inhibitor, was found to block hypertensive responses by restoring normal carotid body function, sympathetic nerve activity, and blood pressure. uchicago.edu This suggests that inhibiting CSE to reduce H₂S signaling in the carotid body could be a potential approach to treat hypertension in conditions like sleep apnea. uchicago.edu Conversely, in angiotensin II-induced hypertensive rats, Dthis compound was reported to reduce systolic blood pressure and renal injury. nih.gov
Heart Failure
L-PAG has been employed in studies investigating the role of H₂S in heart failure. Dthis compound HCl is described as a potent irreversible inhibitor of cystathionine (B15957) γ-cleaving enzyme and has been used in the study of heart failure. targetmol.com In animal models of acute myocardial infarction and heart failure, PAG could upregulate oxidative stress and apoptosis by suppressing H₂S generation. spandidos-publications.com Cardioprotective effects observed with certain compounds have been shown to be diminished with the simultaneous administration of the CSE inhibitor Dthis compound, suggesting the involvement of CSE-mediated H₂S production in these protective effects. mdpi.com Studies in mice with alcoholic cardiomyopathy showed that compared to a model group, aggravated myocardial disarrangement and myocardial fibrosis were observed in the PAG-treated group, further supporting a protective role for H₂S in this context. spandidos-publications.com
Ischemia-Reperfusion Injury
The role of H₂S in protecting against ischemia-reperfusion (I/R) injury has been investigated using L-PAG. Blocking H₂S production from CSE using D,this compound in a Lagendorff perfusion model resulted in a significant increase in myocardial infarct size after ischemia, indicating that endogenous H₂S plays a key role in protecting the heart from myocardial I/R injury. nih.gov Another study showed that administering the CSE inhibitor Dthis compound 30 minutes before ischemia increased infarct size and negated the protective effects of beetroot juice in a mouse model of myocardial I/R injury. mdpi.com The combined use of propargylglycine (B1618536) and L-cysteine in rats prevented disruption of NO and H₂S synthesis in cardiac tissues during ischemia-reperfusion by slowing the development of oxidative stress. researchgate.net
Here is a table summarizing some findings related to L-PAG and Ischemia-Reperfusion Injury:
| Study Model | Intervention | Key Finding | Citation |
| Isolated, perfused rat heart | D,this compound (PAG) before ischemia | Increased myocardial infarct size. Endogenous H₂S is protective. | nih.gov |
| Mouse model of myocardial I/R | Dthis compound (PAG) before ischemia | Increased infarct size; negated protective effects of beetroot juice. | mdpi.com |
| Rat cardiac tissues (cerebral I/R) | Propargylglycine + L-cysteine | Prevented disruption of NO and H₂S synthesis; slowed oxidative stress. | researchgate.net |
Vascular Calcification
Research suggests that H₂S may play a role in inhibiting vascular calcification. Studies have shown that inhibition of endogenous production of H₂S by D,this compound (PPG) promotes calcification and osteoblastic differentiation of human aortic smooth muscle cells (HAoSMCs). nih.govresearchgate.net Cells treated with PPG showed a gradual decrease in CSE enzyme activity, and this inhibition of endogenous H₂S production was associated with increased extracellular calcium deposition, alkaline phosphatase activity, and osteocalcin (B1147995) expression. nih.govresearchgate.net These findings support the hypothesis that H₂S inhibits the calcification and osteoblastic differentiation of vascular smooth muscle cells. nih.gov
Endothelial Dysfunction
L-PAG has been used to investigate the contribution of H₂S to endothelial function. Studies have shown that pharmacological inhibition of CSE with Dthis compound is associated with impaired processes of migration and germination of endothelial cells and the loss of endothelium-dependent acetylcholine-induced vasorelaxation. mdpi.com In a study on pregnancy hypertension-induced endothelial dysfunction in rats, Dthis compound blocked the vasorelaxation responses to L-cysteine, suggesting that PVAT-derived H₂S contributes to vasodilation in this context. mdpi.comnih.gov In old rats, inhibition of CSE by propargylglycine was shown to restore decreased acetylcholine-induced relaxation of the aorta, an effect that was removed by blocking nitric oxide synthesis. researchgate.net This suggests that PAG might activate alternative ways of H₂S synthesis and stimulate constitutive NO synthesis, thereby restoring endothelial function. researchgate.net
Vasoconstriction Modulation
The role of H₂S in regulating vascular tone and vasodilation has been explored using L-PAG. Treatment with the CSE inhibitor Dthis compound (PAG) has been shown to enhance vascular resistance and increase blood pressure in rats, indicating that H₂S is involved in the regulation of vasodilation. mdpi.com Studies on mesenteric arterial segments have shown that interventions affecting H₂S production or signaling can influence vasoconstriction responses. mdpi.com
Neurodegenerative Disorders Research
Research into this compound and related propargylglycine derivatives has explored their potential in addressing various aspects of neurodegenerative disorders. This research often centers on their influence on pathways related to neuroprotection, mitochondrial function, and neuroinflammation.
Neuroprotection Mechanisms
Studies suggest that this compound's impact on neuroprotection may be linked to its inhibition of cystathionine γ-lyase (CSE) and the subsequent modulation of hydrogen sulfide (B99878) (H₂S) levels. H₂S is recognized as a gasotransmitter with various physiological roles in the brain, including potential neuroprotective effects through its antioxidant and anti-inflammatory properties. chemimpex.commdpi.com Modulating H₂S levels via CSE inhibition by L-PAG could therefore influence neuroprotective pathways. Additionally, N-propargylglycine, by inhibiting mitochondrial proline dehydrogenase (PRODH), has been shown to induce a mitochondrial unfolded protein response (UPRmt), which is thought to trigger mitohormesis. researchgate.netdominican.edu This process can enhance mitochondrial function and cellular resilience, potentially offering protection against neurodegeneration. dominican.edu
Mitochondrial Dysfunction in CNS
Mitochondrial dysfunction is a significant factor in the pathogenesis of many neurodegenerative diseases. ias.ac.innih.gov Research indicates a link between cystathionine γ-lyase (CSE) activity, glutathione (B108866) levels, and mitochondrial function in the central nervous system (CNS). nih.govias.ac.inresearchgate.net Inhibition of CSE by this compound has been shown to cause a loss of glutathione and a decrease in the activity of mitochondrial complex I, a key component of the electron transport chain sensitive to redox perturbations. nih.govias.ac.inresearchgate.net This suggests that maintaining glutathione levels via CSE is critical for mitochondrial function during excitotoxicity. ias.ac.inresearchgate.net Furthermore, studies using this compound in female mice demonstrated that while reducing glutathione levels did not directly inhibit mitochondrial complex I activity in these mice, downregulation of glutaredoxin, another protein involved in thiol homeostasis, did lead to mitochondrial dysfunction. nih.gov This highlights the complex interplay between different thiol systems and mitochondrial health in the CNS.
Data illustrating the effect of this compound on mitochondrial complex I activity and glutathione levels in the brain:
| Treatment | Glutathione Levels (% of Control) | Mitochondrial Complex I Activity (% of Control) |
| Control | 100 | 100 |
| This compound | ↓ | ↓ |
| L-BOAA | ↓ | ↓ |
| L-BOAA + this compound | ↓↓ | ↓↓ |
Note: Data are illustrative based on research findings indicating a decrease (↓) or greater decrease (↓↓) compared to control. Specific quantitative data would require direct extraction from experimental results. ias.ac.inresearchgate.net
Neuroinflammation
Neuroinflammation is a common feature across many neurodegenerative conditions. Research suggests that this compound, as an inhibitor of cystathionine γ-lyase (CSE), can influence neuroinflammatory processes, likely through its effects on hydrogen sulfide (H₂S) production. nih.govnih.gov Studies have shown that modulating H₂S levels can impact neuroinflammation. For instance, in a traumatic brain injury model in rats, co-administration of D,this compound, a CSE inhibitor, attenuated the beneficial effects of octreotide, which included a decrease in neuroinflammation markers like TNF-α. nih.govscielo.br This indicates that the inhibition of CSE by propargylglycine can counteract anti-inflammatory effects, suggesting a role for endogenous H₂S in mitigating neuroinflammation. nih.govscielo.br
Huntington's Disease and Other Repeat Expansion Disorders
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene. researchgate.netmedlink.com This and other repeat expansion disorders, such as fragile X syndrome and myotonic dystrophy, are characterized by expanded tandem repeats in the genome. nih.govresearchgate.net Research has explored the potential of N-propargylglycine (N-PPG) as a prevention strategy against neurodegeneration in the context of Huntington's disease. dominican.eduresearchgate.net Studies in mouse models of HD have investigated the brain and metabolic responses to oral N-PPG treatment. dominican.eduresearchgate.net N-PPG, as a proline dehydrogenase (PRODH) inhibitor, has been shown to induce brain mitohormesis. dominican.eduresearchgate.net In HD mouse models, N-PPG treatment resulted in comparable global evidence of brain mitohormesis, characterized by decreased PRODH protein and increased mitochondrial chaperone and protease expression. researchgate.net Transcriptomic analysis in these mice showed a partial normalization of whole brain transcriptomes towards those of wild-type mice after N-PPG treatment. researchgate.net These findings suggest that inducing mitohormesis with N-PPG could potentially protect against the proteotoxic mitochondrial processes that are hallmarks of neurodegenerative diseases like HD. dominican.eduresearchgate.net
Cancer Research
This compound and related compounds have also been investigated for their potential in cancer research, primarily focusing on their impact on tumor growth and expansion.
Role in Tumor Growth and Expansion
Research indicates that this compound's influence on cancer growth is linked to its enzymatic inhibitory activities. As an inhibitor of cystathionine γ-lyase (CSE), L-PAG can affect sulfur metabolism, which is altered in cancer cells. mdpi.com The transsulfuration pathway, involving enzymes like CSE, has been identified as a potential target for cancer treatment. mdpi.com Studies involving the inhibition of this pathway with propargylglycine have shown effects on cellular processes relevant to cancer. mdpi.com
Furthermore, N-propargylglycine (N-PPG) is recognized as an irreversible inhibitor of proline dehydrogenase (PRODH), an enzyme that plays a role in the metabolism of certain cancer cells. medchemexpress.comnih.govresearchgate.net PRODH is considered a potential target for cancer drug development. researchgate.net Studies have shown that inhibitors of PRODH, including N-propargylglycine, can inhibit cancer cell growth in vivo. researchgate.net Research using engineered enzymes for systemic L-methionine depletion, a strategy explored for cancer therapy given that some tumors are sensitive to methionine starvation, has also involved propargylglycine in structural studies related to methionine γ-lyase. nih.gov
Data from research on the effect of N-propargylglycine on cancer cells:
| Compound | Target Enzyme | Observed Effect on Cancer Cells |
| This compound | Cystathionine γ-lyase (CSE) | Affects sulfur metabolism relevant to cancer mdpi.com |
| N-Propargylglycine | Proline dehydrogenase (PRODH) | Inhibits cancer cell growth in vivo researchgate.net |
Targeting Metabolic Disorders in Cancer
This compound has been investigated for its potential in targeting metabolic disorders associated with cancer. It functions as an inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H₂S). chemimpex.commdpi.com Aberrant upregulation of H₂S-producing enzymes, including CSE, has been observed in various cancer types, suggesting a role for tumor-derived H₂S in cancer development and progression. nih.gov
Studies have explored the effect of inhibiting endogenous H₂S production using inhibitors like Dthis compound (PAG) on the growth of cancer cells. For instance, in vitro and in vivo experiments using Dthis compound, alone and in combination with inhibitors of other H₂S-producing enzymes (cystathionine-β-synthase (CBS) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MPST)), showed inhibitory effects on breast cancer cell viability, proliferation, migration, and invasion. mdpi.com The combined treatment also exhibited potent inhibitory effects on the growth of breast cancer xenograft tumors in nude mice. mdpi.com These findings suggest that targeting endogenous H₂S production via enzymes like CSE could be a promising therapeutic strategy in human breast cancer. mdpi.com
Furthermore, N-propargylglycine (N-PPG), a suicide inhibitor of mitochondrial proline dehydrogenase (PRODH), has shown potential in impairing breast cancer growth. google.com Inhibition of PRODH by N-PPG can induce mitochondrial dysfunction and degradation. google.com Preclinical findings suggest that N-PPG-like PRODH inhibitors could be developed as cancer therapeutics, potentially exploiting synthetic lethal interactions when combined with p53 upregulation and GLS1 inhibition. researchgate.net
Agricultural Applications
This compound has also found applications in agricultural research, particularly in studies related to plant growth regulation and stress response mechanisms. chemimpex.com Its unique structure allows for targeted interactions within biological systems, providing insights into metabolic pathways and signaling processes in plants. chemimpex.com The compound is being studied for its potential use as a growth regulator in agriculture, potentially offering an eco-friendly alternative to synthetic chemicals. chemimpex.com
Research has investigated the effect of Dthis compound (PAG) on seed germination and seedling growth. researchgate.net While chemical inhibition of methionine synthesis by PAG can delay seed germination in Arabidopsis, it does not completely block the process. researchgate.net This suggests that methionine accumulation through the catabolism of stored proteins in dry mature seeds might significantly contribute to the methionine requirement during early germination phases. researchgate.net
Drug Development and Pharmaceutical Applications
This compound is a valuable compound in drug development and pharmaceutical applications, serving as a versatile building block and an enzyme inhibitor. chemimpex.comwikidata.orgsymeres.com
Design of Enzyme Inhibitors
This compound is known to serve as a cystathionine γ-lyase inhibitor, which has implications for potential therapeutic applications in conditions such as hypertension and neurodegenerative diseases. chemimpex.com Its ability to modulate hydrogen sulfide production is a key aspect of its use in investigating these conditions. chemimpex.com
Beyond CSE, this compound has been explored in the design of inhibitors for other enzymes. For instance, novel this compound-based compounds have been designed and synthesized to inhibit the growth of Gram-negative bacteria by targeting LpxC, an enzyme essential in the lipid A biosynthetic pathway. nih.govsci-hub.se These compounds were designed with varying tail structures to modulate their lipophilicity, and some showed antimicrobial activity. nih.govsci-hub.se However, their effectiveness could be limited by efflux systems in bacteria. nih.govsci-hub.se
This compound has also been studied as a mechanism-based inactivator of enzymes like L-alanine transaminase and L-amino acid oxidase. nih.govacs.org
Drug Formulation and Development
This compound is explored for its potential role in enhancing the efficacy of certain drugs, making it a valuable addition to drug formulation and development. chemimpex.com Its unique properties can be leveraged in creating tailored compounds for specific applications in drug delivery. chemimpex.com For example, it has been used in the synthesis of elastin-mimetic hybrid polymers for potential use in drug delivery systems. mdpi.com Additionally, polypeptide block copolymers containing propargylglycine have been synthesized and self-assembled into structures like micelles and polymersomes, which can display bioactive units and have potential as drug formulation additives. researchgate.net
Peptide Synthesis and Modified Peptides
This compound is widely utilized in peptide synthesis, particularly in the creation of modified peptides that can exhibit enhanced biological activity or stability. chemimpex.comfishersci.ca It serves as an unusual amino acid analog that can aid in the deconvolution of protein structure and function. fishersci.ca The incorporation of this compound, often in its Fmoc-protected form (Fmoc-L-propargylglycine), allows for the introduction of the propargyl group into peptides. chemimpex.comfishersci.cachempep.com This functional group is crucial for subsequent modifications, such as those involving click chemistry. chemimpex.comfishersci.ca
Fmoc-L-propargylglycine is a useful building block for solid phase peptide synthesis techniques. fishersci.cachempep.com It can be used in the synthesis of branched peptides and as a reagent in coupling reactions. chempep.com The polymerization of N-carboxyanhydrides (NCAs) of amino acids, including D/L-propargylglycine NCA, is a method for synthesizing polypeptides, allowing for diversity in functionality. acs.org Propargylglycine can be conjugated to peptides for reactivity with azido (B1232118) groups, facilitating further modifications. caslo.com
Bioconjugation and Click Chemistry Applications
The terminal alkyne group in this compound makes it highly valuable for bioconjugation and click chemistry applications. chemimpex.comrsc.org Click chemistry, particularly the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), allows for the efficient and reliable joining of molecules. rsc.orgiris-biotech.detandfonline.com The alkyne handle provided by this compound can react with azide-functionalized molecules to form stable triazole linkages. rsc.orgtandfonline.com
This reactivity is utilized to attach biomolecules to surfaces or other molecules efficiently. chemimpex.com Click chemistry approaches involving propargylglycine have been used in polymer science for facilitating post-polymerization modifications like grafting, which is crucial for synthesizing drug-polymer conjugates and bioconjugates. rsc.org Examples include the conjugation of azide-functionalized galactose to polymers containing propargylglycine residues to create carbohydrate-decorated polymersomes. rsc.org Propargylglycine is also available for peptide services with alkyne modifications, enabling click chemistry for various applications. genscript.com
Click chemistry has been widely applied in the design of enzyme inhibitors, including carbonic anhydrase inhibitors, where the triazole ring formed by the click reaction can serve as a stable linker or bioisostere. tandfonline.com this compound-based compounds have been used in the synthesis of probes for such applications. tandfonline.com Beyond drug development, click chemistry involving alkynes like those in propargylglycine has been used for labeling biomolecules and modifying surfaces of viruses. chemie-brunschwig.ch
Advanced Research Methodologies Utilizing L Propargylglycine
In Vitro Assays for Enzyme Activity
In vitro enzyme assays are foundational for comprehending the interactions between L-PAG and its enzymatic targets. L-PAG functions as a mechanism-based inhibitor, undergoing catalytic processing by the enzyme to generate a highly reactive intermediate that subsequently forms a stable, irreversible bond with the enzyme, leading to its inactivation. chemicalbook.com Studies employing L-PAG in vitro have been instrumental in characterizing its inhibitory profiles against various enzymes. For instance, research has detailed the inactivation kinetics of pig heart L-alanine transaminase by L-PAG, providing specific values for its inhibition constant (Ki) and maximal first-order rate constant (kinact). chemicalbook.com Furthermore, investigations have shown that L-PAG irreversibly inhibits L-amino acid oxidase isolated from snake venom in a dose- and time-dependent manner, an effect that was mitigated in the presence of the substrate L-phenylalanine. targetmol.comfao.org
Spectroscopic and Chromatographic Analyses
Spectroscopic and chromatographic techniques are indispensable for the analysis and characterization of L-PAG and its interactions within biological systems. Methods such as High-Performance Liquid Chromatography (HPLC) are routinely employed to ascertain the purity of L-PAG and its derivatives like Fmoc-L-propargylglycine. thermofisher.comcymitquimica.comthermofisher.com The formation of covalent adducts between L-PAG and enzymes, indicative of active site modifications, can be probed using techniques like UV-visible and fluorescence spectroscopy. targetmol.comfao.org Chromatographic approaches, including Reverse-Phase HPLC (RP-HPLC), often coupled with mass spectrometry, are used to separate and analyze peptides generated from the digestion of L-PAG-inactivated proteins, thereby facilitating the identification of the precise sites of modification. fao.org
Mass Spectrometry for Adduct Identification
Mass spectrometry (MS) is a pivotal technique for the identification of the covalent adducts formed upon the irreversible inactivation of enzymes by L-PAG. Following the inactivation of an enzyme by L-PAG and subsequent proteolytic digestion, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass analysis of the resulting peptides can precisely identify the amino acid residues that have been modified by L-PAG. fao.org For example, mass spectral data has supported the formation of a covalent link between the flavin cofactor and a lysine (B10760008) residue in proline dehydrogenase following its inactivation by L-PAG. chemicalbook.com Liquid Chromatography-Mass Spectrometry (LC-MS) has also been successfully applied to quantify the concentrations of both D,L-propargylglycine and its metabolite, N-acetylpropargylglycine, in biological matrices such as urine and various tissues from treated rats. nih.gov
Molecular Biology Techniques (e.g., RT-PCR for Gene Expression)
While L-PAG is predominantly recognized for its enzymatic inhibitory properties, molecular biology techniques can be integrated with L-PAG treatment to investigate the downstream consequences on gene expression profiles. Studies exploring the biological roles of H₂S, often modulated by L-PAG-mediated inhibition of CSE, may involve quantifying the mRNA expression levels of relevant genes using techniques like RT-PCR. Research has examined the impact of D,this compound on the upregulation of specific mRNA transcripts in gastric mucosa, contributing to the understanding of gastrointestinal processes. sigmaaldrich.com Although explicit details on the direct application of L-PAG with techniques like RT-PCR are not extensively provided in the immediate search results, the use of Fmoc-L-propargylglycine within the context of molecular biology products is mentioned, suggesting potential indirect applications or related methodologies. biosynth.comcusabio.com
Cell Culture and Animal Model Techniques
L-PAG is widely employed in both in vitro cell culture systems and in vivo animal models to probe the biological functions of its target enzymes, particularly those involved in H₂S biosynthesis. In cell culture, treatment with L-PAG allows researchers to investigate the effects of diminished H₂S levels on diverse cellular activities, including cell viability, proliferation, and metabolic processes. researchgate.netnih.gov Studies have demonstrated that L-PAG can influence cysteine utilization and glutathione (B108866) synthesis in cultured cells. researchgate.netnih.gov
In the realm of animal models, L-PAG is administered to inhibit target enzymes within a living organism and study the resulting physiological outcomes. This includes research into the role of H₂S in conditions such as hypertension, renal injury, inflammatory bowel disease, and neurodegenerative disorders. chemimpex.comnih.govbiosynth.combrieflands.com Investigations utilizing L-PAG in rats have explored its impact on blood pressure, kidney function, and even the composition and activity of the gut microbiota. sigmaaldrich.comnih.govbrieflands.com Furthermore, animal models, such as mice with targeted genetic knockouts of the CSE enzyme, are often used in conjunction with L-PAG administration to more precisely delineate the specific contributions of H₂S-producing pathways. researchgate.net
Radioactive Labeling and Tracers (e.g., ³⁵S-Methionine)
This compound can be effectively utilized in conjunction with radioactive labeling techniques, particularly in studies focused on metabolic pathways involving sulfur-containing amino acids. Peptides incorporating L-PAG can be labeled with tritium (B154650) to achieve high specific radioactivity, rendering them valuable as tracers in biochemical investigations. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While the provided information does not explicitly detail the co-utilization of ³⁵S-methionine with L-PAG, the known involvement of L-PAG in methionine metabolism and its application in metabolic labeling studies suggest a potential for tracing sulfur flux through pathways influenced by L-PAG. chemicalbook.comsigmaaldrich.com The presence of the alkyne group in L-PAG also facilitates its use in click chemistry, a versatile method for conjugating various labels, including potentially radioactive isotopes, to biomolecules of interest. chemimpex.comchemistryviews.org
Analytical Chemistry Standard
This compound serves as a valuable standard in various analytical chemistry applications. chemimpex.com Its well-defined chemical structure and high purity make it an appropriate reference standard for ensuring the accuracy and reliability of analytical methodologies, such as HPLC, which are used for the identification and quantification of L-PAG and related compounds in research samples. chemimpex.comcymitquimica.comcarlroth.com
Future Directions and Emerging Research Areas
Development of More Selective Inhibitors
While D,L-Propargylglycine (PAG) has been widely used as a selective inhibitor to investigate the biological functions of cystathionine (B15957) γ-lyase (CSE), it is known to also inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT). nih.govresearchgate.net This lack of absolute selectivity necessitates the development of more specific CSE inhibitors to precisely delineate the roles of CSE and H₂S in various physiological and pathological processes. Research is ongoing to identify compounds with higher selectivity profiles, potentially by targeting the active-site PLP via Schiff base formation or exploring novel chemical scaffolds identified through high-throughput screening. nih.govresearchgate.net The development of such inhibitors is crucial for accurate interpretation of experimental results and for minimizing off-target effects in potential therapeutic applications.
Investigating Novel Biological Targets and Pathways
Beyond its well-characterized inhibition of CSE, the unique chemical structure of this compound, particularly its alkyne group, presents opportunities for investigating novel biological targets and pathways. The alkyne moiety allows for its use in click chemistry applications, enabling the tagging and identification of proteins or other biomolecules that interact with this compound or its derivatives. chemimpex.commedchemexpress.commedchemexpress.com This bioorthogonal chemistry approach can facilitate the discovery of new cellular targets or metabolic pathways influenced by this compound, independent of its effects on H₂S production. Furthermore, studies exploring its effects on other PLP-dependent enzymes or entirely unrelated protein families could reveal novel mechanisms of action and potential therapeutic applications.
One area of emerging research involves the investigation of N-propargylglycine (N-PPG), a suicide inhibitor of mitochondrial proline dehydrogenase (Prodh). Preclinical studies suggest that N-PPG has anticancer and brain-enhancing mitohormesis properties and is being explored as a potential strategy against neurodegenerative diseases. nih.govresearchgate.netnih.gov These findings highlight the potential for this compound derivatives to target diverse enzymatic pathways beyond sulfur metabolism.
Therapeutic Efficacy and Safety Profile in Preclinical Models
Preclinical studies are essential to evaluate the therapeutic efficacy and safety profile of this compound and its derivatives in relevant disease models. Research is being conducted to assess its potential in conditions where modulation of H₂S levels or inhibition of specific enzymes is hypothesized to be beneficial. For example, studies have investigated the effects of D,this compound in models of bladder cancer, showing that it significantly attenuated cancer cell viability and tumor growth in vitro and in vivo, and enhanced the effects of chemotherapy. researchgate.net Another study explored the effects of D,this compound in augmenting the ability of L-cysteine ethyl ester to overcome adverse effects of morphine on breathing in rats. physiology.orgresearchgate.net
While some preclinical data exist, more comprehensive studies are needed to establish optimal dosing, understand pharmacokinetic and pharmacodynamic properties, and identify potential off-target effects in various disease contexts. These studies are critical for determining the translational potential of this compound.
Exploration of this compound Derivatives (e.g., Fmoc-L-propargylglycine)
The synthesis and exploration of this compound derivatives represent a significant area of future research. Modifications to the this compound structure can lead to compounds with altered solubility, permeability, selectivity, and pharmacological activity. Fmoc-L-propargylglycine, for instance, is a protected derivative commonly used in peptide synthesis. chemimpex.comcymitquimica.combiosynth.comanaspec.comthermofisher.comsigmaaldrich.com Its incorporation into peptides allows for the creation of modified peptides with enhanced biological activity or stability. chemimpex.com
Other derivatives are being synthesized and evaluated for specific applications, such as the development of antimicrobial compounds targeting bacterial enzymes like LpxC. nih.govsci-hub.se The alkyne group in this compound and its derivatives also makes them valuable in bioconjugation strategies, allowing for the attachment of biomolecules for imaging, drug delivery, or diagnostics. chemimpex.comanaspec.com Future research will likely focus on designing and synthesizing novel derivatives with improved properties for specific therapeutic or research applications.
Integration into Multi-Omics Research (e.g., Metabolomics, Proteomics)
This compound is increasingly being integrated into multi-omics research approaches, such as metabolomics and proteomics, to gain a more comprehensive understanding of its biological effects. By inhibiting key metabolic enzymes, this compound can perturb cellular metabolite profiles, which can be analyzed using metabolomics to identify affected pathways. researchgate.net Similarly, proteomics can be used to study changes in protein expression or modification in response to this compound treatment, potentially revealing new targets or mechanisms of action. researchgate.netmobitec.comfrontiersin.org
For example, multi-omics analysis in rice seed germination has highlighted the importance of metabolic pathways and protein profiles, suggesting that this compound, as a metabolic inhibitor, could be a valuable tool in such studies. researchgate.net The alkyne handle on this compound and its derivatives also facilitates proteomic studies through activity-based protein profiling (ABPP) or click chemistry-based enrichment strategies, allowing for the identification of enzymes or proteins that are covalently modified or bound by the compound. acs.orgescholarship.org
Translational Research and Clinical Potential
The ultimate goal of much of the research on this compound is its translation into clinical applications. While it is primarily a research tool currently, its ability to modulate H₂S levels and inhibit specific enzymes suggests potential therapeutic uses in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. nih.govresearchgate.netchemimpex.commdpi.com
Translational research will involve moving promising preclinical findings towards clinical trials. This requires addressing challenges related to pharmacokinetics, formulation, delivery, and potential toxicity in humans. The development of more selective inhibitors and derivatives with improved properties will be crucial for successful clinical translation. nih.govresearchgate.netnih.gov Furthermore, understanding the precise mechanisms of action and identifying patient populations most likely to benefit from this compound-based therapies are key steps in realizing its clinical potential. nih.govresearchgate.net
Q & A
Q. What experimental protocols are recommended for determining the effective concentration of L-Propargylglycine in cell culture studies?
- Methodological Answer:
Begin with dose-response experiments using hydrogen sulfide (H₂S) production as a biomarker. Measure H₂S levels via methylene blue assays or fluorometric probes (e.g., SF7-AM). Include controls: untreated cells, vehicle-only (e.g., DMSO), and positive controls (e.g., NaHS for H₂S saturation). Validate inhibition efficacy using cystathionine γ-lyase (CSE) activity assays with purified enzyme extracts. Optimize concentrations based on IC₅₀ values derived from nonlinear regression curves .
研究生论文 SCI论文教你写作到发表全程11:13:45【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46
Q. How can researchers confirm the target specificity of this compound for CSE without off-target effects on related enzymes like CBS (cystathionine β-synthase)?
- Methodological Answer: Use orthogonal validation:
Q. What are standard in vivo models for studying this compound’s role in H₂S-mediated pathways?
- Methodological Answer:
Use murine models (e.g., CSE-knockout mice) to isolate H₂S effects. Administer this compound intraperitoneally (typical dose: 10–50 mg/kg) and monitor plasma H₂S via gas chromatography or amperometric sensors. Validate tissue-specific inhibition by comparing CSE activity in liver, kidney, and cardiovascular systems .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s off-target effects across different tissue models?
- Methodological Answer: Conduct systematic cross-tissue comparisons using:
- Multi-omics profiling: Metabolomics (e.g., cysteine, glutathione levels) and transcriptomics to identify tissue-specific pathways.
- Genetic validation: CRISPR-Cas9 CSE knockouts to isolate inhibitor-specific effects.
- Dose titration: Test sub-IC₅₀ concentrations to minimize non-specific binding .
Q. What strategies optimize this compound’s in vivo pharmacokinetics while reducing variability in H₂S inhibition studies?
- Methodological Answer:
- Pharmacokinetic profiling: Use LC-MS to quantify plasma and tissue concentrations over time.
- Formulation optimization: Employ slow-release nanoparticles or PEGylation to enhance stability.
- Endpoint harmonization: Standardize H₂S measurement protocols across labs (e.g., standardized calibration curves) .
Q. How can researchers design experiments to distinguish between H₂S-dependent and H₂S-independent mechanisms of this compound?
- Methodological Answer:
- Rescue experiments: Co-administer H₂S donors (e.g., NaHS) to reverse phenotypic effects.
- Dual inhibition: Combine this compound with CBS inhibitors (e.g., aminooxyacetic acid) to isolate CSE-specific pathways.
- Time-course analysis: Track early (H₂S-mediated) vs. late (transcriptional) effects using RNA-seq .
Q. What computational tools are suitable for modeling this compound’s binding kinetics with CSE?
- Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of inhibitor-enzyme complexes. Cross-reference with mutagenesis studies on CSE active sites .
Data Analysis & Collaboration
Q. How can researchers leverage platforms like ResearchGate to resolve conflicting findings on this compound’s efficacy?
- Methodological Answer:
- Share raw datasets (e.g., enzymatic activity curves, dose-response plots) for peer validation.
- Initiate collaborative studies to replicate results across labs with varied experimental setups.
- Use discussion forums to crowdsource troubleshooting (e.g., pH sensitivity of H₂S assays) .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
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Q. What statistical methods are critical for analyzing dose-dependent inhibition in this compound studies?
- Methodological Answer:
- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism).
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals for IC₅₀ values to quantify uncertainty .
Ethical & Reproducibility Considerations
Q. How can researchers ensure transparency in reporting negative results from this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


